15,16-Di-O-acetyldarutoside
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[2-acetyloxy-2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALUKTCMUIGJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 15,16-Di-O-acetyldarutoside: A Technical Guide to its Botanical Origin and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid glycoside that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary biological source, methodologies for its isolation, and protocols for evaluating its potential biological activities. While the compound is a known constituent of plants with traditional anti-inflammatory uses, this guide also highlights the current landscape of available quantitative data and delineates putative signaling pathways that may be modulated by this molecule.
Biological Source
This compound is an ent-pimarane diterpenoid isolated from plants belonging to the genus Siegesbeckia, a member of the Asteraceae family. The primary and most frequently cited botanical source of this compound is Siegesbeckia orientalis L. [1][2]. This herbaceous plant is distributed across Asia and has a history of use in traditional medicine for the treatment of various inflammatory conditions, including arthritis and rheumatism. Other species within the genus, such as Sigesbeckia glabrescens and Sigesbeckia pubescens, are also known to produce a variety of diterpenoids and may contain this compound or structurally related compounds.
Physicochemical Properties
While extensive quantitative data on the biological activities of this compound is not widely available in the public domain, its basic physicochemical properties have been characterized.
| Property | Value | Source |
| Molecular Formula | C32H48O18 | ChemFaces |
| Molecular Weight | 720.71 g/mol | ChemFaces |
| Appearance | White to off-white powder | Commercial Suppliers |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO | Commercial Suppliers |
Experimental Protocols
Isolation of this compound from Siegesbeckia orientalis
The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for diterpenoids from Siegesbeckia species.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the aerial parts of Siegesbeckia orientalis at room temperature and grind into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3.1.2. Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Fraction Collection: Collect the different solvent fractions and concentrate them to dryness in vacuo. The diterpenoid glycosides, including this compound, are typically enriched in the ethyl acetate fraction.
3.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 80:20 v/v).
-
Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Further Purification: Pool the fractions containing the compound of interest and subject them to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Experimental Workflow for Isolation
References
A Technical Guide to the Isolation of 15,16-Di-O-acetyldarutoside from Siegesbeckia pubescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and purification of 15,16-di-O-acetyldarutoside, a bioactive diterpenoid, from the medicinal plant Siegesbeckia pubescens. This document outlines detailed experimental protocols for extraction, fractionation, and chromatographic separation. It also includes a summary of the compound's chemical data and discusses its potential biological significance, particularly in the context of anti-inflammatory pathways. Visual diagrams are provided to illustrate the experimental workflow and the relevant signaling cascades.
Introduction
Siegesbeckia pubescens, a member of the Asteraceae family, has a long history of use in traditional medicine for treating inflammatory conditions such as arthritis.[1][2] The therapeutic effects of this plant are attributed to its rich composition of phytochemicals, particularly diterpenoids of the ent-kaurane and ent-pimarane types.[3][4] Among these, this compound, a derivative of the more commonly known darutoside (B600181), is of significant interest due to its potential pharmacological activities.
Darutoside itself has been identified as an active anti-inflammatory and analgesic component in Siegesbeckia pubescens extracts.[5] It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and reduce the infiltration of inflammatory cells.[5] The acetylation of the 15 and 16 hydroxyl groups to form this compound may modulate its bioactivity and pharmacokinetic properties, making its isolation and characterization a key objective for natural product researchers and drug development professionals. This guide provides a detailed methodology for its isolation from S. pubescens.
Experimental Protocols
The isolation of this compound from Siegesbeckia pubescens is a multi-step process involving extraction, solvent partitioning, and several stages of chromatography. The following protocol is a composite methodology based on established procedures for isolating diterpenoids from this plant genus.[2][6]
Plant Material and Extraction
-
Plant Material Collection and Preparation : The aerial parts of Siegesbeckia pubescens are collected, authenticated, and air-dried in the shade. The dried material is then powdered to a coarse consistency to maximize the surface area for solvent extraction.
-
Solvent Extraction :
-
The powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature.[6] This process is typically repeated three times to ensure the complete extraction of secondary metabolites.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation of the Crude Extract
The crude ethanol extract is further fractionated to separate compounds based on their polarity.
-
Solvent Partitioning :
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[2]
-
The majority of diterpenoids, including darutoside derivatives, are expected to be found in the ethyl acetate and n-butanol fractions. These fractions are collected and concentrated in vacuo.
-
Chromatographic Purification
The diterpenoid-rich fractions are subjected to a series of chromatographic techniques to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography :
-
The ethyl acetate or n-butanol fraction is applied to a silica gel column.
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like chloroform (B151607) or dichloromethane (B109758) and gradually increasing the polarity with methanol (B129727) (e.g., CH₂Cl₂-MeOH, 100:1 to 1:1 v/v).[2]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles to diterpenoids.
-
-
Sephadex LH-20 Column Chromatography :
-
Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller molecules and pigments.[6]
-
-
Reversed-Phase (RP-18) Chromatography :
-
Subsequent purification is performed on a reversed-phase C18 (RP-18) column.
-
A gradient of decreasing polarity, such as methanol-water (e.g., 10:90 to 100:0 v/v), is used for elution.[2]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Yield Data
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₁₀ | [7] |
| Molecular Weight | 568.7 g/mol | [7] |
| Estimated Yield | ~0.2% (of crude extract) | [5]* |
*Note: The yield is an estimation based on the reported quantity of the parent compound, darutoside, in the ethanol extract of Siegesbeckia pubescens. The actual yield of this compound may vary.
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Postulated Biological Activity: Inhibition of NF-κB Signaling
Diterpenoids from Siegesbeckia species are known to possess anti-inflammatory properties, often through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by compounds like this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Conclusion
This guide provides a detailed framework for the successful isolation of this compound from Siegesbeckia pubescens. The described protocols, from extraction to multi-step chromatographic purification, offer a robust methodology for obtaining this promising bioactive compound. While further research is needed to fully characterize its spectroscopic properties and confirm its precise mechanism of action, its structural similarity to known anti-inflammatory agents suggests its potential as a lead compound in the development of new therapeutics for inflammatory diseases. The provided workflow and pathway diagrams serve as valuable tools for researchers in the fields of natural product chemistry and pharmacology.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herba Siegesbeckiae: A review on its traditional uses, chemical constituents, pharmacological activities and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Occurrence and Analysis of Diterpenoid Glycosides in the Asteraceae Family: A Technical Guide
Abstract: The Asteraceae family, one of the largest and most diverse families of flowering plants, is a prolific source of bioactive secondary metabolites. Among these, diterpenoid glycosides represent a significant class of compounds with a wide range of applications, from high-intensity natural sweeteners to potent therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the natural occurrence of diterpenoid glycosides in Asteraceae, focusing on their quantitative analysis, methods for their isolation and characterization, and their mechanisms of biological activity.
Introduction to Diterpenoid Glycosides in Asteraceae
The Asteraceae family comprises over 1,600 genera and 24,000 species, including well-known plants like sunflowers, daisies, and artichokes.[1][2] These plants synthesize a vast array of secondary metabolites, and terpenoids are among the most abundant and structurally diverse.[3][4] Diterpenoids, a class of terpenes built from a 20-carbon skeleton, and their glycosidic forms are of particular interest due to their significant biological activities.[4]
Diterpenoid glycosides consist of a diterpene aglycone linked to one or more sugar moieties. The aglycones often possess complex polycyclic structures, with common skeletons in Asteraceae including kaurane, labdane, and clerodane types.[1][5][6] The nature and attachment of the sugar chains contribute significantly to the molecule's physical properties (e.g., solubility) and biological function. Prominent examples include the intensely sweet steviol (B1681142) glycosides from Stevia rebaudiana and bioactive compounds from genera such as Helianthus and Grindelia.[7][8][9]
Natural Occurrence and Distribution
Diterpenoid glycosides are widespread throughout the Asteraceae family, with certain genera being particularly rich sources.
-
Stevia : The most famous example is Stevia rebaudiana, a perennial shrub whose leaves contain high concentrations of potently sweet diterpenoid glycosides.[7][10][11] The primary compounds are glycosides of the diterpene steviol, with stevioside (B1681144) and rebaudioside A being the most abundant.[10][12] Dozens of minor steviol glycosides have also been identified, such as rebaudiosides B, C, D, E, F, M, N, and O, as well as dulcoside A and rubusoside.[7][10][12]
-
Helianthus : The sunflower genus (Helianthus) is another significant source of diterpenes, primarily of the ent-kaurane, ent-trachylobane, and ent-atisarene types.[8] While many are found as carboxylic acids, glycosidic forms also occur. These compounds are implicated in the plant's defense mechanisms, showing insect antifeedant and antifungal activities.[8]
-
Grindelia : Species in this genus are known to produce labdane-type diterpenic acids.[9] These compounds have been investigated for various medicinal properties, including anti-inflammatory and antimicrobial activities.[9]
-
Aster : Diterpene glycosides have been isolated from plants of the Aster genus, with studies demonstrating their potential antibacterial activity.[13]
-
Baccharis : This genus is noted for having a high number of species containing diterpenes, with the most frequent skeletons being labdanes, clerodanes, and kauranes.[6]
Quantitative Analysis
The concentration of diterpenoid glycosides can vary significantly based on the species, cultivar, growing conditions, and plant part. The most extensive quantitative data is available for Stevia rebaudiana due to its commercial importance as a source of natural sweeteners.
The table below summarizes the quantitative data for the principal diterpenoid glycosides found in the leaves of Stevia rebaudiana.
| Diterpenoid Glycoside | Plant Species | Plant Part | Concentration / Content (% Dry Weight) | Reference |
| Stevioside | Stevia rebaudiana | Leaves | 3.78% - 9.75% | [14] |
| Rebaudioside A | Stevia rebaudiana | Leaves | 1.62% - 7.27% | [14] |
| Stevioside | Stevia rebaudiana | Leaves | ~31% of commercial extract | [12] |
| Rebaudioside A | Stevia rebaudiana | Leaves | ~42% of commercial extract | [12] |
| Rebaudioside C | Stevia rebaudiana | Leaves | ~10% of commercial extract | [12] |
| Rebaudioside A, B, C | Stevia rebaudiana | Leaves | Reb A: 2.5-164 mg/g; Reb B: 0.5-50 mg/g; Reb C: 1.5-125 mg/g | [15] |
Biological Activity and Mechanisms of Action
Diterpenoid glycosides from Asteraceae exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and immunomodulatory effects.[3][7][9][13] The anti-inflammatory properties of stevioside, a major glycoside from Stevia rebaudiana, have been studied in detail, revealing its mechanism of action through the modulation of key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathway of Stevioside
Stevioside exerts its anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][12][16] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][11]
Stevioside intervenes by:
-
Inhibiting NF-κB Activation: It suppresses the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][11] This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[7][11]
-
Suppressing MAPK Phosphorylation: It inhibits the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[7][12] The MAPK pathway is another critical route for transducing inflammatory signals, and its inhibition further reduces the inflammatory response.[17]
The dual inhibition of these pathways significantly reduces the expression and release of inflammatory mediators, positioning stevioside as a potential therapeutic agent for inflammatory diseases.[7][12]
Experimental Protocols for Isolation and Characterization
The extraction and identification of diterpenoid glycosides from Asteraceae plant material is a multi-step process that requires careful optimization. The general workflow involves extraction, fractionation, purification, and finally, structure elucidation.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of diterpenoid glycosides.
Detailed Methodology
The following is a representative protocol synthesized from common practices for isolating diterpenoid glycosides from Asteraceae species like Stevia rebaudiana.
1. Plant Material Preparation and Extraction:
-
Drying and Grinding: Air-dry the plant material (e.g., leaves) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate or reflux the powdered plant material with an appropriate solvent. A common method for steviol glycosides involves extraction with 70% (w/w) ethanol in water at 70°C for 30 minutes with shaking.[14] The process is typically repeated multiple times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.
2. Fractionation and Purification:
-
Preliminary Separation: The crude extract, a complex mixture, is first subjected to preliminary fractionation. This can be achieved using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or a polymeric adsorbent resin.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compounds are further purified using preparative HPLC. For steviol glycosides, a common system involves a C18 column with a gradient mobile phase of water (often with a modifier like 0.1% TFA) and acetonitrile.[10] An amino (NH₂) column with an isocratic mobile phase of acetonitrile/water (e.g., 80:20, v/v) is also effective.[14]
-
Monitoring: Detection is typically performed using a UV detector at around 210-220 nm.[10][14] Fractions corresponding to individual peaks are collected.
3. Structure Elucidation:
-
Mass Spectrometry (MS): The molecular weight and fragmentation patterns of the purified compounds are determined using high-resolution mass spectrometry (HRMS), often with techniques like Electrospray Ionization (ESI-MS/MS). This helps in identifying the aglycone and the sequence of sugar units.[7][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure is elucidated using a suite of NMR experiments.
-
1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.[18]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for piecing together the aglycone skeleton and determining the linkage points of the sugar moieties.[11][18]
-
-
Hydrolysis Studies: Acid or enzymatic hydrolysis can be performed to cleave the sugar units from the aglycone. The individual sugars can then be identified by comparing them with authentic standards using chromatography.[18]
Conclusion
The Asteraceae family is a rich and valuable repository of diterpenoid glycosides, compounds that have already demonstrated significant commercial and therapeutic potential. The steviol glycosides from Stevia rebaudiana have revolutionized the natural sweetener market, while ongoing research continues to uncover potent anti-inflammatory, antimicrobial, and cytotoxic activities in compounds from other genera. The advancement of analytical techniques, particularly HPLC coupled with high-resolution mass spectrometry and advanced NMR methods, has greatly accelerated the discovery and characterization of these complex molecules. A comprehensive understanding of their quantitative distribution, biological mechanisms, and efficient extraction protocols is critical for unlocking their full potential in drug development and biotechnology.
References
- 1. Extraction, Isolation, and Structural Elucidation of Acylated Triterpene Saponins from Asteraceae Family | Springer Nature Experiments [experiments.springernature.com]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Potential of Terpenoids and Flavonoids from Asteraceae as Anti-Inflammatory, Antitumor, and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaurenoic acid from Sphagneticola trilobata Inhibits Inflammatory Pain: effect on cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction, Isolation, and Structural Elucidation of Acylated Triterpene Saponins from Asteraceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory Effect of Stevia Rebaudiana as a Results of NF-κB and MAPK Inhibition -The Journal of Korean Medicine Ophthalmology and Otolaryngology and Dermatology | Korea Science [koreascience.or.kr]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The intricate pathway of darutoside biosynthesis in plants: A technical guide for researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of darutoside (B600181), a diterpenoid glycoside of significant interest in the pharmaceutical and cosmetic industries. Primarily found in Siegesbeckia orientalis, darutoside and its derivatives exhibit potent anti-inflammatory and tissue-regenerating properties. This document, intended for researchers, scientists, and drug development professionals, details the putative enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the core concepts through signaling pathway diagrams.
The Proposed Biosynthetic Pathway of Darutoside
While the complete enzymatic cascade for darutoside biosynthesis has not been fully elucidated in Siegesbeckia orientalis, a putative pathway can be constructed based on the well-established biosynthesis of other diterpene glycosides, such as steviol (B1681142) glycosides and gibberellins. The pathway begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through three key stages: cyclization, oxidation, and glycosylation.
Stage 1: Cyclization of GGPP to the ent-Pimarane Scaffold
The biosynthesis of the darutoside aglycone, darutigenol (B197986), commences in the plastids. The linear GGPP molecule is cyclized by a class II diterpene synthase, likely an ent-pimarane synthase, to form the characteristic tricyclic ent-pimarane skeleton. This initial cyclization is a critical branching point, committing the precursor to the darutoside pathway.
Stage 2: Hydroxylation of the ent-Pimarane Skeleton by Cytochrome P450 Monooxygenases
Following cyclization, the ent-pimarane scaffold undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes, typically located in the endoplasmic reticulum, are responsible for introducing hydroxyl groups at specific positions on the diterpene backbone, leading to the formation of the trihydroxylated aglycone, darutigenol. The precise sequence and identity of the CYP450s involved in darutigenol biosynthesis are yet to be determined.
Stage 3: Glycosylation of Darutigenol to Darutoside
The final step in darutoside biosynthesis is the attachment of a glucose molecule to the darutigenol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to a hydroxyl group on darutigenol, forming a β-D-glucoside. This glycosylation step is crucial for the stability, solubility, and biological activity of the final darutoside molecule.
Caption: Putative biosynthetic pathway of darutoside from GGPP.
Quantitative Analysis of Darutoside and its Derivatives
The concentration of darutoside and its aglycone, darutigenol, can vary depending on the plant material, geographical location, and harvest time. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed for their quantification.
| Compound | Plant Material | Method | Concentration Range | Reference |
| Darutoside | Siegesbeckia orientalis (Herba Siegesbeckiae) | HPLC | 0.82 - 5.48 mg/g | [1] |
| Darutigenol | Siegesbeckia orientalis (Herba Siegesbeckiae) | HPLC | 0.37 - 3.18 mg/g | [1] |
| Darutoside | Sigesbeckia orientalis leaves dry extract | HPTLC-fluorescence | up to 1.5% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of darutoside biosynthesis.
Quantification of Darutoside by HPTLC-Fluorescence
This method is suitable for the quantitative analysis of darutoside in plant extracts.[2]
Materials:
-
HPTLC plates (Si60)
-
Mobile phase: Chloroform/Methanol/Water (65/25/4, v/v/v)
-
Primuline (B81338) reagent for visualization
-
TLC scanner with fluorescence mode (excitation at 366 nm)
-
Darutoside standard
Procedure:
-
Apply standard solutions of darutoside and sample extracts to the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Spray the plate with primuline reagent.
-
Scan the plate in a TLC scanner under fluorescence mode at 366 nm.
-
Quantify the darutoside content in the samples by comparing the fluorescence intensity of the sample spots with the calibration curve generated from the darutoside standards.
Identification and Characterization of Biosynthetic Genes
A general workflow for identifying and functionally characterizing the genes involved in darutoside biosynthesis is outlined below.
Caption: Workflow for biosynthetic gene discovery.
Protocol for Heterologous Expression and Enzyme Assays:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from S. orientalis cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host strain. Induce protein expression under optimized conditions (e.g., with IPTG in E. coli or galactose in yeast).
-
In Vitro Enzyme Assays:
-
Diterpene Synthase Assay: Incubate the purified recombinant enzyme with GGPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS.
-
CYP450 Assay: Reconstitute the purified CYP450 with a cytochrome P450 reductase in a lipid-based system. Add the diterpene substrate and NADPH, and incubate. Extract the products and analyze by GC-MS or LC-MS.
-
UGT Assay: Incubate the purified UGT with the aglycone (darutigenol) and UDP-glucose. Analyze the reaction mixture directly by LC-MS to detect the formation of darutoside.
-
Regulation of Darutoside Biosynthesis
The biosynthesis of terpenoids in plants is tightly regulated at multiple levels. While specific regulatory mechanisms for darutoside are unknown, it is likely governed by a combination of factors that control the general terpenoid pathway.
-
Transcriptional Regulation: The expression of biosynthetic genes is often controlled by various families of transcription factors, including AP2/ERF, WRKY, bHLH, and MYB. These transcription factors can be activated by developmental cues and environmental stimuli.
-
Hormonal Regulation: Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are known to modulate the expression of terpenoid biosynthetic genes, often as part of the plant's defense response.
Caption: A generalized regulatory network for darutoside biosynthesis.
Future Perspectives
The elucidation of the complete darutoside biosynthetic pathway will open new avenues for the sustainable production of this valuable compound. Metabolic engineering strategies in microbial or plant systems could be employed to enhance yields. Further research is needed to identify the specific enzymes and regulatory factors involved in this pathway in Siegesbeckia orientalis. This technical guide provides a foundational framework to guide these future research endeavors.
References
An In-depth Technical Guide to 15,16-Di-O-acetyldarutoside: Chemical Structure, Stereochemistry, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid glycoside belonging to the ent-pimarane class. Isolated from medicinal plants of the Siegesbeckia genus, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of elucidation for this compound. Detailed experimental protocols for its isolation and purification are presented, alongside a thorough compilation of its nuclear magnetic resonance (NMR) spectroscopic data. Furthermore, this document explores the potential biological activities of this compound, with a focus on its putative role in anti-inflammatory signaling pathways, offering valuable insights for researchers in natural product chemistry and drug discovery.
Chemical Structure and Stereochemistry
This compound is an ent-pimarane diterpenoid glycoside.[1] The core structure consists of a tetracyclic diterpene aglycone, darutigenol, linked to a β-D-glucopyranosyl moiety at the C-3 position. The diterpene skeleton is characterized by the ent-pimarane configuration, which is the enantiomeric form of the more common pimarane (B1242903) framework. Two acetyl groups are esterified to the hydroxyl groups at positions C-15 and C-16 of the diterpene.
The absolute stereochemistry of this compound has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and by chemical correlation to known compounds. The stereochemical configuration is crucial for its biological activity and is defined by the specific spatial arrangement of atoms at its multiple chiral centers.
Systematic Name: ent-3β-(β-D-Glucopyranosyloxy)-15,16-di-O-acetylpimar-8(14)-ene
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H50O12 | [1] |
| Molecular Weight | 626.73 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | [α]22D -35.7 (c 0.5, MeOH) | [1] |
| Source | Siegesbeckia orientalis | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Wang et al. (2009) for the isolation of this compound from the aerial parts of Siegesbeckia orientalis.[1]
Workflow for Isolation and Purification:
Figure 1: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered aerial parts of Siegesbeckia orientalis are extracted three times with 95% ethanol at room temperature.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc).
-
Fractionation: The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.
-
Purification: The fractions containing the target compound are combined and further purified by column chromatography on a Sephadex LH-20 column, eluting with a 1:1 mixture of CHCl₃-MeOH, to afford pure this compound.
Spectroscopic Data for Structural Elucidation
The structure of this compound was elucidated using a combination of 1D and 2D NMR spectroscopy, as well as mass spectrometry.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was recorded in pyridine-d₅ at 400 MHz.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1α | 0.85 | m | |
| 1β | 1.65 | m | |
| 2α | 1.55 | m | |
| 2β | 1.80 | m | |
| 3 | 3.45 | dd | 11.6, 4.4 |
| 5 | 1.05 | dd | 12.4, 2.4 |
| 6α | 1.45 | m | |
| 6β | 1.55 | m | |
| 7α | 1.95 | m | |
| 7β | 2.15 | m | |
| 9 | 1.85 | m | |
| 11α | 1.40 | m | |
| 11β | 1.50 | m | |
| 12α | 1.60 | m | |
| 12β | 1.75 | m | |
| 14 | 5.35 | s | |
| 15 | 5.90 | dd | 10.8, 2.8 |
| 16a | 4.35 | dd | 12.0, 2.8 |
| 16b | 4.25 | dd | 12.0, 10.8 |
| 17 | 1.30 | s | |
| 18 | 0.88 | s | |
| 19 | 0.82 | s | |
| 20 | 0.85 | s | |
| 15-OAc | 2.05 | s | |
| 16-OAc | 2.08 | s | |
| Glucosyl Moiety | |||
| 1' | 4.95 | d | 7.6 |
| 2' | 4.10 | m | |
| 3' | 4.25 | m | |
| 4' | 4.30 | m | |
| 5' | 3.95 | m | |
| 6'a | 4.45 | m | |
| 6'b | 4.35 | m |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data presented below was recorded in pyridine-d₅ at 100 MHz.
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Glucosyl Moiety | ||
| 1 | 39.5 | 1' | 107.0 |
| 2 | 19.0 | 2' | 75.5 |
| 3 | 89.0 | 3' | 78.5 |
| 4 | 38.0 | 4' | 71.8 |
| 5 | 55.5 | 5' | 78.0 |
| 6 | 22.5 | 6' | 62.9 |
| 7 | 36.5 | Acetyl Groups | |
| 8 | 148.5 | 15-OAc (C=O) | 170.8 |
| 9 | 52.0 | 15-OAc (CH₃) | 21.2 |
| 10 | 37.5 | 16-OAc (C=O) | 170.5 |
| 11 | 18.5 | 16-OAc (CH₃) | 21.0 |
| 12 | 35.0 | ||
| 13 | 36.0 | ||
| 14 | 128.0 | ||
| 15 | 74.0 | ||
| 16 | 66.0 | ||
| 17 | 25.0 | ||
| 18 | 29.0 | ||
| 19 | 15.5 | ||
| 20 | 17.0 |
Key 2D NMR Correlations
The stereochemistry and final structure were confirmed by 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
Key HMBC and NOESY Correlations for Structural Elucidation:
Figure 2: Key 2D NMR correlations for this compound.
Biological Activity and Potential Signaling Pathways
Ent-pimarane diterpenoids isolated from Siegesbeckia species are known to possess a range of biological activities, with anti-inflammatory properties being the most prominent. While specific studies on the detailed mechanism of action of this compound are limited, the activities of structurally related compounds suggest potential involvement in key inflammatory pathways.
It is hypothesized that ent-pimarane diterpenoids may exert their anti-inflammatory effects by modulating the production of pro-inflammatory mediators. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Hypothesized Anti-inflammatory Signaling Pathway:
Figure 3: Hypothesized inhibition of the NF-κB signaling pathway.
Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound is a well-characterized ent-pimarane diterpenoid glycoside from Siegesbeckia orientalis. Its chemical structure and absolute stereochemistry have been rigorously established through modern spectroscopic techniques. The detailed quantitative NMR data and isolation protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and medicinal chemistry. The preliminary indications of anti-inflammatory activity, based on related compounds, suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent. Future studies should focus on delineating its specific molecular mechanisms of action and evaluating its efficacy in relevant preclinical models of inflammatory diseases.
References
Physical and chemical properties of 15,16-Di-O-acetyldarutoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid glycoside isolated from Siegesbeckia orientalis L., a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and for the evaluation of its potential biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide compiles the available information and provides generalized methodologies based on related compounds and standard practices in the field.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some of these values are predicted and have not been experimentally verified in the reviewed literature.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Citation |
| CAS Number | 1188282-02-1 | [1][2] |
| Molecular Formula | C₃₀H₄₈O₁₀ | [2] |
| Molecular Weight | 568.7 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Source | Siegesbeckia orientalis L. | [2][4] |
| Melting Point | Not reported | |
| Optical Rotation | Not reported | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Citation |
| Density | 1.26±0.1 g/cm³ | [3] |
| Boiling Point | 672.5±55.0 °C at 760 mmHg | [3] |
| pKa | 12.91±0.70 | [3] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source/Citation |
| Water | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4] |
| Pyridine | Soluble | [4] |
| Methanol (B129727) | Soluble | [4] |
| Ethanol (B145695) | Soluble | [4] |
Table 4: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Source/Citation |
| ¹H NMR | Specific chemical shifts and coupling constants are not available in the reviewed literature. | |
| ¹³C NMR | Specific chemical shifts are not available in the reviewed literature. | |
| Mass Spectrometry | Fragmentation patterns are not detailed in the reviewed literature. | |
| Infrared (IR) Spectroscopy | Specific absorption bands are not available in the reviewed literature. |
Experimental Protocols
The following sections provide detailed, generalized experimental protocols relevant to the study of this compound. These protocols are based on standard methodologies for the isolation and biological evaluation of natural products.
Isolation and Purification of this compound from Siegesbeckia orientalis
This protocol describes a general procedure for the extraction and isolation of diterpenoids from Siegesbeckia orientalis.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The air-dried and powdered aerial parts of Siegesbeckia orientalis are macerated with 95% ethanol at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure to yield the crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Purification: The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Sub-fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Anti-inflammatory Activity Assay
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Caption: Workflow for the in vitro anti-inflammatory assay (NO production).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Antioxidant Activity Assays
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Methodology:
-
Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction: Different concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The ORAC assay measures the antioxidant capacity of a sample to protect a fluorescent probe from oxidative degradation.
Methodology:
-
Reagent Preparation: A fluorescein (B123965) working solution and a free radical initiator (AAPH) solution are prepared.
-
Reaction Setup: In a 96-well black microplate, the sample (this compound), fluorescein, and a blank are added to respective wells.
-
Incubation: The plate is incubated at 37°C.
-
Initiation: The AAPH solution is added to initiate the reaction.
-
Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: The area under the curve (AUC) is calculated for the sample, blank, and a standard (Trolox). The antioxidant capacity is expressed as Trolox equivalents.
In Vitro Anti-platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Human blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is incubated with different concentrations of this compound or a vehicle control at 37°C.
-
Aggregation Induction: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP).
-
Measurement: The change in light transmittance is monitored using a platelet aggregometer.
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the compound to that of the control.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not available, based on the reported activities of Siegesbeckia orientalis extracts and related diterpenoids, the following pathways are plausible targets.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Caption: Potential inhibition of the NF-κB signaling pathway.
Antioxidant Response Pathway
The antioxidant effects may involve the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.
Caption: Potential activation of the Nrf2 antioxidant pathway.
Anti-platelet Aggregation Pathway
The inhibition of platelet aggregation could occur through interference with signaling pathways initiated by agonists like ADP.
Caption: Potential inhibition of the P2Y12 receptor-mediated platelet aggregation.
Conclusion
This compound is a diterpenoid glycoside from Siegesbeckia orientalis with potential therapeutic applications, particularly in the areas of inflammation, oxidative stress, and thrombosis. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific experimental data. This technical guide has consolidated the existing information and provided a framework of standardized experimental protocols to facilitate further research. Future studies should focus on the complete spectroscopic characterization of this compound, the determination of its precise physical constants, and a thorough investigation of its mechanisms of action in relevant biological systems. Such research is crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.
References
An In-depth Technical Guide to the In Vitro Mechanism of Action of Darutoside and its Acetylated Derivative, 15,16-Di-O-acetyldarutoside
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct in vitro studies have been published on the specific mechanism of action of 15,16-Di-O-acetyldarutoside. This guide provides a comprehensive overview of the in vitro mechanism of its parent compound, darutoside (B600181), and discusses the potential implications of acetylation.
Introduction
Darutoside is a diterpenoid glycoside isolated from medicinal plants of the Siegesbeckia genus, which have a long history of use in traditional medicine for treating inflammatory conditions. Its derivative, this compound, is a synthetically modified version. Acetylation is a common chemical modification in drug development aimed at altering pharmacokinetic and pharmacodynamic properties. This document synthesizes the available in vitro data on darutoside's mechanism of action, focusing on its anti-inflammatory effects and relevant signaling pathways.
Core Mechanism of Action of Darutoside
The primary in vitro anti-inflammatory mechanism of darutoside revolves around its ability to modulate macrophage activity and inhibit the NF-κB signaling pathway. Macrophages play a crucial role in the inflammatory process, and their polarization into a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype is a key determinant of inflammation resolution.
In vitro studies have demonstrated that darutoside can influence macrophage polarization. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-induced polarization of macrophages towards the M1 phenotype. This is a critical finding, as M1 macrophages are characterized by the production of pro-inflammatory cytokines and mediators.
A cornerstone of darutoside's anti-inflammatory activity is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In vitro evidence suggests that darutoside inhibits the activation of the NF-κB pathway in macrophages stimulated with LPS. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Quantitative Data from In Vitro Studies on Darutoside
The following table summarizes the key quantitative findings from in vitro experiments on darutoside.
| Cell Line | Stimulant | Darutoside Concentration | Measured Effect | Quantitative Result |
| RAW264.7 Macrophages | LPS | Not specified | Inhibition of M1 polarization | Significant reduction in M1 markers |
| RAW264.7 Macrophages | LPS | Not specified | Inhibition of pro-inflammatory cytokine expression | Significant decrease in TNF-α, IL-6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on typical in vitro immunology assays.
-
Cell Line: RAW264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of darutoside for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
-
Method: Flow cytometry is a standard method to assess macrophage polarization.
-
Protocol:
-
After treatment, cells are harvested and washed with PBS.
-
Cells are incubated with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1).
-
The percentage of cells expressing these markers is quantified using a flow cytometer.
-
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Quantitative Real-Time PCR (qRT-PCR) are used to measure cytokine levels.
-
ELISA Protocol:
-
The cell culture supernatant is collected after treatment.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.
-
The absorbance is measured, and cytokine concentrations are determined from a standard curve.
-
-
qRT-PCR Protocol:
-
Total RNA is extracted from the treated cells.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using specific primers for target cytokine genes and a housekeeping gene for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Unveiling the Anti-inflammatory Potential of Darutoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the anti-inflammatory properties of darutoside (B600181), a natural compound isolated from Siegesbeckia species. To date, there is a notable absence of publicly available scientific literature specifically investigating the anti-inflammatory properties of its derivative, 15,16-Di-O-acetyldarutoside. The information presented herein is based on studies of the parent compound, darutoside, and should be considered as a foundational reference for potential research into its acetylated derivatives.
Core Concepts
Darutoside, a diterpenoid compound, has demonstrated significant anti-inflammatory activity in various preclinical models.[1] Extracted from plants of the Siegesbeckia genus, which have a history of use in traditional medicine for treating inflammatory conditions, darutoside is emerging as a compound of interest for the development of novel anti-inflammatory therapeutics.[2][3] Its mechanisms of action appear to be multifactorial, involving the modulation of key inflammatory pathways and cellular responses.
Quantitative Data Summary
While specific IC50 values and extensive dose-response data for darutoside are not consistently reported across the literature, the following table summarizes the key findings from in vivo and in vitro studies.
| Model/Assay | Treatment | Key Quantitative Findings | Reference |
| In Vivo: Acute Gouty Arthritis Rat Model | Darutoside | Marked reduction in serum IL-8, TNF-α, IL-1β, NF-κB, and uric acid. Significant increase in serum IL-10. | [1] |
| In Vivo: Xylene-Induced Ear Edema in Mice | Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside) | Effective alleviation of ear swelling. | [4] |
| In Vivo: Complete Freund's Adjuvant (CFA)-Induced Hind Paw Edema in Mice | Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside) | Effective alleviation of paw swelling and increased heat pain threshold. | [4] |
| In Vivo: Full-Thickness Excisional Cutaneous Wound Healing in Mice | Darutoside | Improved wound healing. | [5] |
| In Vitro: LPS-stimulated RAW264.7 Macrophages | Darutoside | Inhibition of LPS-induced polarization and pro-inflammatory cytokine expression. | [5] |
| In Vitro: Acetic Acid-Induced Writhing in Mice | Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside) | Reduced number of writhes. | [4] |
| In Vitro: LPS-Induced RAW264.7 Cell Migration | Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside) | Inhibition of cell migration. | [4] |
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of darutoside are attributed to its ability to modulate critical signaling pathways involved in the inflammatory response. The primary reported mechanisms include the inhibition of the NF-κB signaling pathway and the downregulation of cyclooxygenase-2 (COX-2) expression.
NF-κB Signaling Pathway
Darutoside has been shown to inhibit the activation of the NF-κB pathway.[5] By preventing the degradation of IκB-α, darutoside blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.
Caption: Darutoside inhibits the NF-κB signaling pathway.
COX-2 Inhibition
Studies on the extract of Siegesbeckia pubescens, containing darutoside, have indicated that its anti-inflammatory and analgesic effects are mediated, in part, by the inhibition of cyclooxygenase-2 (COX-2) expression.[4] COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
Experimental Protocols
The following sections provide a generalized overview of the experimental methodologies employed in the studies of darutoside's anti-inflammatory properties.
In Vivo Models
-
Carrageenan-Induced Paw Edema: This acute inflammation model is used to assess the anti-inflammatory effects of a compound.
-
Protocol Outline:
-
Rodents (rats or mice) are administered the test compound (e.g., darutoside) or vehicle control.
-
After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation.
-
Paw volume or thickness is measured at various time points post-carrageenan injection using a plethysmometer or calipers.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
-
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model is used to induce a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.
-
Protocol Outline:
-
An initial injection of CFA is administered to the paw or tail base of rodents to induce arthritis.
-
The test compound is administered daily for a specified duration.
-
Parameters such as paw volume, joint swelling, and pain sensitivity (e.g., thermal hyperalgesia) are monitored.
-
At the end of the study, tissues may be collected for histological analysis and measurement of inflammatory markers.
-
-
In Vitro Assays
-
LPS-Stimulated Macrophages (e.g., RAW264.7 cells): This is a common in vitro model to study the cellular and molecular mechanisms of inflammation.
-
Protocol Outline:
-
RAW264.7 macrophage cells are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of the test compound (darutoside) for a specific duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After incubation, cell culture supernatants are collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β using methods like the Griess assay and ELISA.
-
Cell lysates can be collected for Western blot analysis to determine the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, COX-2).
-
-
Caption: A generalized workflow for in vivo and in vitro anti-inflammatory studies.
Future Directions
The existing research on darutoside provides a strong foundation for its potential as an anti-inflammatory agent. Future research should focus on:
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of darutoside.
-
Structure-Activity Relationship (SAR) Studies: Investigating derivatives of darutoside, such as this compound, is crucial to understand how structural modifications impact its anti-inflammatory potency and selectivity.
-
Elucidation of Additional Mechanisms: Further research may uncover other molecular targets and signaling pathways modulated by darutoside.
-
Chronic Inflammatory Disease Models: Evaluating the efficacy of darutoside in more complex, chronic models of inflammatory diseases will be essential for its clinical translation.
References
- 1. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uk.typology.com [uk.typology.com]
- 4. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of 15,16-Di-O-acetyldarutoside on Collagen Synthesis: A Review of Available Scientific Evidence
A comprehensive review of existing scientific literature reveals a significant lack of specific data on the direct effects of 15,16-Di-O-acetyldarutoside on collagen synthesis. While the broader compound, darutoside (B600181), is often cited in cosmetic and dermatological literature for its potential to stimulate collagen production, rigorous scientific studies detailing the precise mechanisms and quantitative effects of its di-acetylated derivative are not publicly available. This technical guide aims to summarize the current state of knowledge regarding darutoside and its implications for collagen synthesis, while highlighting the absence of specific research on this compound.
Darutoside and its General Role in Skin Health
Darutoside is a natural terpenoid compound extracted from the plant Siegesbeckia orientalis. It is reputed to possess anti-inflammatory and wound-healing properties. In the context of dermatology and cosmetics, darutoside is often included in formulations aimed at improving skin elasticity and reducing the appearance of wrinkles and stretch marks. The proposed mechanism for these effects is the stimulation of collagen production by dermal fibroblasts.
The Unexplored Territory of this compound
Acetylation is a common chemical modification of natural compounds that can alter their bioavailability, stability, and biological activity. The addition of two acetyl groups to the 15 and 16 positions of the darutoside molecule could theoretically enhance its penetration into the skin and its interaction with cellular targets involved in collagen synthesis. However, without specific studies on this compound, any claims regarding its efficacy remain speculative.
Potential Signaling Pathways: A Hypothetical Framework
While no specific signaling pathways have been elucidated for this compound, we can hypothesize its potential mechanism based on pathways known to regulate collagen synthesis. A key pathway in fibroblast activation and collagen production is the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Hypothetical Signaling Pathway for Collagen Synthesis Stimulation
Caption: Hypothetical TGF-β signaling pathway for collagen synthesis.
It is plausible that this compound, if it does stimulate collagen synthesis, might do so by activating the TGF-β pathway, leading to the phosphorylation of Smad proteins, their translocation to the nucleus, and subsequent activation of collagen gene transcription. However, this remains a hypothesis that requires experimental validation.
The Need for Empirical Data: A Call for Research
The absence of specific research on this compound necessitates a focused scientific investigation to ascertain its effects on collagen synthesis. To provide the level of detail required by researchers and drug development professionals, future studies should include:
-
In vitro studies: Utilizing human dermal fibroblast cell cultures to quantify the dose-dependent effects of this compound on collagen I and III production. Standard methodologies would include:
-
Cell Culture: Primary human dermal fibroblasts would be cultured in appropriate media.
-
Treatment: Cells would be treated with varying concentrations of this compound.
-
Analysis: Collagen synthesis would be measured using techniques such as Western blotting for collagen protein levels and quantitative real-time PCR (qRT-PCR) for collagen gene expression.
-
-
Mechanism of Action Studies: Investigating the signaling pathways involved, such as the TGF-β/Smad pathway, through the use of specific inhibitors and analysis of protein phosphorylation.
-
In vivo studies: Employing animal models to assess the topical or systemic effects of this compound on skin collagen content and architecture.
Illustrative Experimental Workflow
Caption: A potential experimental workflow for investigating the compound's effects.
Conclusion
The Pharmacological Profile of Siegesbeckia orientalis Extracts: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Siegesbeckia orientalis L., a member of the Asteraceae family, is a medicinal plant with a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammatory conditions and pain.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Siegesbeckia orientalis extracts, focusing on its bioactive constituents, mechanisms of action, and scientifically validated therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Siegesbeckia orientalis, commonly known as St. Paul's Wort, has been traditionally used for its anti-inflammatory, analgesic, and antirheumatic properties.[3][4] Modern scientific investigations have begun to validate these traditional uses, revealing a broad spectrum of pharmacological activities, including antioxidant, anti-hyperuricemic, and anticancer effects.[3][5][6] These diverse biological activities are attributed to a rich array of phytochemicals, primarily diterpenoids, sesquiterpenoids, and flavonoids.[3][7] This paper synthesizes the current scientific literature on the pharmacological properties of Siegesbeckia orientalis extracts, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.
Bioactive Compounds
The pharmacological effects of Siegesbeckia orientalis are largely attributed to its complex mixture of bioactive compounds. The primary classes of phytochemicals identified in the plant extracts include:
-
Diterpenoids: Kirenol and other ent-kaurane and ent-pimarane diterpenoids are considered major active components, exhibiting significant anti-inflammatory properties.[8][9]
-
Sesquiterpenoids: Various sesquiterpene lactones contribute to the plant's biological activities.[3][7]
-
Flavonoids: Compounds such as 3,7-dimethyl quercetin, orientin, and other flavonoids are present and contribute to the antioxidant and anti-inflammatory effects.[3][10]
-
Phenolic Acids: Caffeic acid analogues and other phenolic compounds have been identified and are associated with the plant's antioxidant and anti-hyperuricemic activities.[5][11]
Pharmacological Activities and Quantitative Data
Siegesbeckia orientalis extracts have demonstrated a wide range of pharmacological effects in preclinical studies. The following tables summarize the key quantitative data from various in vitro and in vivo investigations.
Table 1: Anti-Inflammatory Activity of Siegesbeckia orientalis Extracts
| Extract/Compound | Model System | Parameter Measured | Result | Reference |
| Ethanolic Extract (SOE) | LPS-stimulated RAW264.7 cells | NO Production | Significant reduction | [8][12] |
| Ethanolic Extract (SOE) | LPS-stimulated RAW264.7 cells | IL-6 Production | Significant reduction | [8][12] |
| Ethanolic Extract (SOE) | LPS-stimulated RAW264.7 cells | TNF-α Production | Significant reduction | [8][12] |
| Essential Oil | LPS-stimulated RAW264.7 macrophages | NO Release | IC50: 0.97 µg/mL (for S. pubescens) | [6] |
| Essential Oil | LPS-stimulated RAW264.7 macrophages | IL-6 Release | IC50: 14.99 µg/mL | [6] |
| n-Butanol Fraction | Carrageenan-induced paw edema in rats | Paw Edema Volume Reduction | 30.4% at 120 mg/kg | [5][13] |
Table 2: Antioxidant Activity of Siegesbeckia orientalis Extracts
| Extract | Assay | Result | Reference |
| Methanolic Extract | DPPH Radical Scavenging | SC50: 380 ± 12 µg/mL | [3][11] |
| Methanolic Extract | CUPRAC | 74 ± 1.99 mg TE/g dry weight | [3][11] |
| Methanolic Extract | FRAP | 19 ± 1.38 mg TE/g dry weight | [3][11] |
| Ethyl Acetate Extract | DPPH Radical Scavenging | IC50: 161.8 ± 2.4 μg/mL | [14] |
| Ethyl Acetate Extract | ABTS Radical Scavenging | IC50: 13.9 ± 1.5 μg/mL | [14] |
Table 3: Anti-Hyperuricemic and Analgesic Activity of Siegesbeckia orientalis Extracts
| Extract | Model System | Parameter Measured | Result | Reference |
| n-Butanol Fraction | Oxonate-induced hyperuricemia in rats | Serum Uric Acid Level Decrease | 31.4% at 120 mg/kg | [5][13] |
| n-Butanol Fraction | Rat liver | Xanthine Oxidase (XO) Inhibition | 32.7% at 120 mg/kg | [5][13] |
| n-Butanol Fraction | Urate-induced synovitis in rats | Symptomatic Relief | Significant analgesic effect at 120 mg/kg | [5][13] |
Table 4: Anticancer Activity of Siegesbeckia orientalis Extracts
| Extract | Cell Line | Parameter Measured | Result | Reference |
| Ethanolic Extract (SOE) | Hepa1-6 (hepatoma) | Proliferation Inhibition | IC50: 282.4 μg/mL | [3] |
| Ethanolic Extract (SOE) | HepG2 (hepatoma) | Proliferation Inhibition | IC50: 344.3 μg/mL | [3] |
| Essential Oil | Hep3B (liver) and HeLa (cervical) | Antitumor Activity | IC50: 37.72–123.16 μg/mL | [6] |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of Siegesbeckia orientalis extracts are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB and MAPK Signaling Pathways
Studies have shown that ethanolic extracts of Siegesbeckia orientalis can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[8][12]
Caption: Inhibition of NF-κB and MAPK signaling pathways by S. orientalis extract.
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the pharmacological profile of Siegesbeckia orientalis extracts.
In Vitro Anti-Inflammatory Assay
Objective: To assess the effect of Siegesbeckia orientalis extract on the production of inflammatory mediators in macrophages.
Methodology:
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the Siegesbeckia orientalis extract for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability: The cytotoxicity of the extract is assessed using an MTT assay to ensure that the observed effects are not due to cell death.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
In Vivo Anti-Hyperuricemic and Anti-Inflammatory Model
Objective: To evaluate the effect of Siegesbeckia orientalis extract on serum uric acid levels and inflammation in a rat model of gout.
Methodology:
-
Animal Model: Hyperuricemia is induced in rats by intraperitoneal injection of potassium oxonate, a uricase inhibitor.
-
Treatment: Rats are orally administered with the Siegesbeckia orientalis extract or a control vehicle for a specified duration.
-
Blood Sampling: Blood samples are collected at designated time points.
-
Serum Uric Acid Measurement: Serum uric acid levels are determined using a commercial kit.
-
Xanthine Oxidase (XO) Activity: The inhibitory effect on XO activity in the liver is measured spectrophotometrically.
-
Anti-inflammatory Assessment:
-
Carrageenan-Induced Paw Edema: Paw volume is measured before and after the injection of carrageenan into the paw.
-
Urate-Induced Synovitis: The inflammatory response in the joint is assessed following the injection of monosodium urate crystals.
-
-
Analgesic Activity: Pain threshold is measured using methods such as the von Frey filament test.
Caption: Workflow for in vivo anti-hyperuricemic and anti-inflammatory evaluation.
Conclusion
The scientific evidence strongly supports the traditional use of Siegesbeckia orientalis for inflammatory and pain-related conditions. Extracts from this plant have demonstrated potent anti-inflammatory, antioxidant, anti-hyperuricemic, and anticancer properties in preclinical models. The mechanisms underlying these effects involve the modulation of key signaling pathways such as NF-κB and MAPKs. The rich phytochemical profile of Siegesbeckia orientalis, particularly its diterpenoid and flavonoid constituents, makes it a promising candidate for the development of novel therapeutic agents. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and establish its safety and efficacy in humans. This guide provides a solid foundation for researchers and drug development professionals to explore the promising pharmacological landscape of Siegesbeckia orientalis.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. sigesbeckia.com [sigesbeckia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Hyperuricemic, Anti-Inflammatory and Analgesic Effects of Siegesbeckia orientalis L. Resulting from the Fraction with High Phenolic Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. duocphamtim.vn [duocphamtim.vn]
- 8. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. scielo.br [scielo.br]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity of Diterpenoids: A Case Study on 16-Hydroxycleroda-3,13-dien-15,16-olide
Disclaimer: As of the latest literature review, specific preliminary cytotoxicity studies on 15,16-Di-O-acetyldarutoside are not publicly available. Therefore, this technical guide utilizes a closely related and well-researched diterpenoid, 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) , as a representative compound to illustrate the expected data presentation, experimental protocols, and signaling pathway analysis relevant to researchers, scientists, and drug development professionals.
This document provides an in-depth overview of the preliminary cytotoxic effects of 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene isolated from Polyalthia longifolia. The information presented herein is compiled from various studies and serves as a comprehensive resource for understanding its potential as an anti-cancer agent.
Data Presentation: Quantitative Cytotoxicity Data
The cytotoxic activity of 16-Hydroxycleroda-3,13-dien-15,16-olide has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: Cytotoxicity (IC50) of 16-Hydroxycleroda-3,13-dien-15,16-olide against Human Bladder Cancer Cells
| Cell Line | Time Point | IC50 (µM) |
| T24 | 24h | 25.3 |
| T24 | 48h | 12.1 |
| T24 | 72h | 6.8 |
Table 2: Cytotoxicity (IC50) of 16-Hydroxycleroda-3,13-dien-15,16-olide against Human Renal Carcinoma Cells
| Cell Line | Time Point | IC50 (µM) |
| A-498 | 24h | ~40 |
| 786-O | 24h | ~40 |
Table 3: Cytotoxicity (IC50) of 16-Hydroxycleroda-3,13-dien-15,16-olide against Human Breast Cancer Cells in Combination with Tamoxifen (TMX)
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | HCD + TMX | Dose-dependent inhibition |
| MDA-MB-231 | HCD + TMX | More potent inhibition than in MCF-7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the key experimental protocols used to assess the cytotoxicity of 16-Hydroxycleroda-3,13-dien-15,16-olide.
Human cancer cell lines (e.g., T24, A-498, 786-O, MCF-7, MDA-MB-231) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 16-Hydroxycleroda-3,13-dien-15,16-olide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using a dose-response curve.
Annexin V-FITC and propidium (B1200493) iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with 16-Hydroxycleroda-3,13-dien-15,16-olide at the desired concentrations for the specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.
Western blotting is used to detect specific proteins in a sample and to study their expression levels.
-
Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involved in the cytotoxicity of 16-Hydroxycleroda-3,13-dien-15,16-olide.
Bioactive Diterpenoids from Siegesbeckia: A Technical Review of Their Anti-inflammatory, Cytotoxic, and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Siegesbeckia, belonging to the Asteraceae family, has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions and infections.[1][2] Modern phytochemical investigations have revealed that the therapeutic effects of Siegesbeckia extracts are largely attributable to their rich content of terpenoids, particularly diterpenoids of the ent-kaurane and ent-pimarane types.[2] This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of Siegesbeckia diterpenoids, with a focus on their anti-inflammatory, cytotoxic, and antibacterial properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in this promising area of natural product chemistry.
Anti-inflammatory Activity
Diterpenoids isolated from Siegesbeckia species, primarily S. pubescens and S. glabrescens, have demonstrated significant anti-inflammatory effects.[2] The primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways in immune cells, such as macrophages.
A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7 or BV2 microglia.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[4][5]
Siegesbeckia diterpenoids have been shown to inhibit the production of NO by suppressing the expression of inducible nitric oxide synthase (iNOS).[2][4] This inhibitory activity is a key indicator of their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values for NO production by various Siegesbeckia diterpenoids are summarized in the table below.
Quantitative Data: Anti-inflammatory Activity of Siegesbeckia Diterpenoids
| Compound Class | Compound Name | Source Species | Assay System | IC50 (µM) | Reference |
| ent-Pimarane | Sigesbeckia J | S. glabrescens | LPS-induced NO production in BV2 microglial cells | 58.74 | [6] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of Siegesbeckia diterpenoids are mediated through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7]
NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS and COX-2, and initiates their transcription. Siegesbeckia diterpenoids have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4]
MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in regulating the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Extracts from Siegesbeckia have been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[5]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
A representative protocol for determining the inhibitory effect of Siegesbeckia diterpenoids on NO production in RAW 264.7 macrophages is as follows:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test diterpenoids for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (typically 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubating for 10-15 minutes at room temperature.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.
Cytotoxic Activity
Several ent-kaurane diterpenoids isolated from Siegesbeckia species have exhibited cytotoxic activity against various human cancer cell lines.[8][9] This suggests their potential as lead compounds for the development of novel anticancer agents. The cytotoxicity is typically evaluated using in vitro cell viability assays.
Quantitative Data: Cytotoxic Activity of Siegesbeckia Diterpenoids
| Compound Class | Compound Name | Source Species | Cancer Cell Line | IC50 (µM) | Reference |
| ent-Kaurane | Amethystoidin A | Isodon phyllostachys | K562 (human leukemia) | 0.69 µg/mL | [8] |
| 8,9-seco-ent-Kaurane | Kongeniod A | Croton kongensis | HL-60 (human leukemia) | 0.47 | [9] |
| 8,9-seco-ent-Kaurane | Kongeniod B | Croton kongensis | HL-60 (human leukemia) | 0.58 | [9] |
| 8,9-seco-ent-Kaurane | Kongeniod C | Croton kongensis | HL-60 (human leukemia) | 1.27 | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the diterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antibacterial Activity
Certain ent-kaurane diterpenoids from Siegesbeckia orientalis have been reported to possess moderate antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10][11] This is significant given the growing threat of antibiotic resistance.
Quantitative Data: Antibacterial Activity of Siegesbeckia Diterpenoids
| Compound Class | Compound Name | Source Species | Bacterial Strain | MIC (µg/mL) | Reference |
| ent-Kaurane | Sigesbeckin A | S. orientalis | MRSA | 64 | [10][11] |
| ent-Kaurane | 18-hydroxy-kauran-16-ent-19-oic acid | S. orientalis | MRSA | 64 | [10] |
| ent-Kaurane | Sigesbeckin A | S. orientalis | VRE | 64 | [10][11] |
| ent-Kaurane | 18-hydroxy-kauran-16-ent-19-oic acid | S. orientalis | VRE | 64 | [10] |
| Other | 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid | S. glabrescens | S. aureus | 3.12 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the diterpenoids is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standard method for MIC determination is the broth microdilution assay.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., MRSA) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The diterpenoid compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Conclusion
Diterpenoids from Siegesbeckia species represent a valuable class of natural products with a diverse range of promising bioactive properties. Their significant anti-inflammatory, cytotoxic, and antibacterial activities, coupled with their well-defined mechanisms of action, make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of future studies aimed at unlocking the full therapeutic potential of these fascinating compounds. Further research is warranted to explore the structure-activity relationships, in vivo efficacy, and safety profiles of these diterpenoids to advance their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive comparison on the anti-inflammatory effects of three species of Sigesbeckia plants based on NF-κB and MAPKs signal pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones from Sigesbeckia glabrescens Possessing Potent Anti-inflammatory Activity by Directly Binding to IKKα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Protective Effects of Standardized Siegesbeckia glabrescens Extract and Its Active Compound Kirenol against UVB-Induced Photoaging through Inhibition of MAPK/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Antibacterial Compound from Siegesbeckia glabrescens - PMC [pmc.ncbi.nlm.nih.gov]
15,16-Di-O-acetyldarutoside: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 15,16-Di-O-acetyldarutoside, a diterpenoid of interest for its potential pharmacological activities. This document consolidates key chemical data, and while direct experimental protocols and signaling pathway studies on this specific molecule are limited, it explores the activities of related compounds and extracts from its natural source, Siegesbeckia orientalis, to provide a foundational understanding for future research.
Core Chemical and Physical Data
This compound is a natural product isolated from plants of the Siegesbeckia genus, which are known for their traditional use in treating inflammatory conditions.[1][2] The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1188282-02-1 | [1][2] |
| Molecular Weight | 568.7 g/mol | [1] |
| Molecular Formula | C₃₀H₄₈O₁₀ | - |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water and some organic solvents | [3] |
| Known Biological Activities | Anti-inflammatory, antioxidant, anti-platelet aggregation | [3] |
Context of Anti-Inflammatory Activity from Siegesbeckia orientalis
Research into the extracts of Siegesbeckia orientalis and its constituent compounds, particularly diterpenoids and sesquiterpenes, has demonstrated significant anti-inflammatory properties.[4][5][6] These studies provide a basis for the presumed bioactivity of this compound.
General Experimental Approach for Bioactivity Screening
The following workflow outlines a typical procedure for the isolation and preliminary anti-inflammatory screening of compounds from natural sources like Siegesbeckia orientalis.
Putative Signaling Pathways in Anti-Inflammatory Action
While specific studies on this compound are not available, research on other active constituents from Siegesbeckia orientalis, such as kirenol, and other anti-inflammatory natural products points towards the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7]
The NF-κB pathway is a critical regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Similarly, the MAPK pathways (including p38, JNK, and ERK) are involved in cellular stress responses and inflammation. Inhibition of these pathways is a common mechanism for anti-inflammatory compounds.
Experimental Methodologies from Related Studies
Detailed experimental protocols for this compound are not publicly available. However, methodologies used for testing the anti-inflammatory effects of Siegesbeckia orientalis extracts and its other components can serve as a template for future research.
In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 murine macrophages or human neutrophils are commonly used.
-
Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cells.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess assay is used to measure nitrite (B80452) concentration in the cell culture supernatant as an indicator of NO production.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8): Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to quantify the levels of these cytokines in the cell culture medium.[4]
-
-
Western Blot Analysis: This technique is used to assess the expression and phosphorylation status of key proteins in signaling pathways like NF-κB (e.g., p65, IκBα) and MAPKs (e.g., phospho-p38, phospho-JNK).[7]
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema in Rats: This is a standard model for acute inflammation. The test compound is administered topically or systemically before inducing inflammation with a carrageenan injection into the rat's paw. The degree of swelling is measured over time to assess the anti-inflammatory effect.[7]
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats: This model is used to study chronic inflammation. The anti-inflammatory and analgesic effects of the test compound are evaluated over a longer period.[7]
Conclusion and Future Directions
This compound presents as a compound of interest based on its chemical nature and the known anti-inflammatory properties of its plant source, Siegesbeckia orientalis. While there is a clear lack of specific research on this molecule, the established bioactivities of related diterpenoids and the plant extract itself provide a strong rationale for further investigation.
Future research should focus on the isolation or synthesis of this compound to enable dedicated studies. The primary objectives would be to confirm its anti-inflammatory activity using established in vitro and in vivo models and to elucidate its precise mechanism of action by investigating its effects on key signaling pathways such as NF-κB and MAPK. Such studies will be crucial in determining the therapeutic potential of this natural product.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound [chembk.com]
- 4. A New Diterpene and Anti-inflammatory Sesquiterpene Lactones from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Diterpenoid Extraction from Siegesbeckia Species
Introduction The genus Siegesbeckia, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly diterpenoids.[1][2] Phytochemical investigations have led to the isolation of numerous diterpenoids, primarily categorized into ent-pimarane and ent-kaurane skeletons, from species such as Siegesbeckia orientalis, S. pubescens, and S. glabrescens.[2][3][4][5] These compounds and their glycoside derivatives have garnered significant attention from researchers due to their diverse and potent pharmacological activities, including anti-inflammatory, cytotoxic, immunomodulatory, and antibacterial effects.[3][5][6][7][8] This document provides a detailed protocol for the extraction, fractionation, and purification of diterpenoids from Siegesbeckia plant material, synthesized from established scientific literature.
Target Molecules The primary targets for this protocol are ent-kaurane and ent-pimarane type diterpenoids and their glycosides. Kirenol, a major ent-pimarane diterpenoid, is a well-studied bioactive component found in several Siegesbeckia species.[9]
Choice of Plant Material The aerial parts (leaves, stems, and flowers) are typically used for the extraction of diterpenoids from Siegesbeckia species.[3][6][10] It is recommended to use air-dried and pulverized plant material to maximize the surface area for efficient solvent extraction.[3][10]
Experimental Protocol: Extraction and Purification of Diterpenoids
This protocol outlines a general yet comprehensive procedure for isolating diterpenoids from Siegesbeckia species. The methodology involves an initial solvent extraction, followed by liquid-liquid partitioning to fractionate the extract based on polarity, and concluding with multi-step chromatographic purification to isolate individual compounds.
1. Plant Material Preparation and Initial Extraction
-
1.1. Preparation: Air-dry the aerial parts of the selected Siegesbeckia species. Once dried, pulverize the material into a fine powder.[3][10]
-
1.2. Solvent Extraction:
-
Weigh the pulverized plant material.
-
Place the material in a suitable flask and add 90% ethanol (B145695) (EtOH) in a plant-to-solvent ratio of approximately 1:4 (w/v).[3] For example, use 80 L of 90% EtOH for 20 kg of plant material.[3]
-
Perform reflux extraction for 5 hours.[3] Repeat this process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature of approximately 55°C to yield a crude extract.[3]
-
2. Fractionation by Solvent Partitioning
-
2.1. Initial Suspension: Suspend the crude extract in water.
-
2.2. Liquid-Liquid Extraction: Perform successive partitioning of the aqueous suspension with solvents of increasing polarity.
-
First, partition with a non-polar solvent like petroleum ether or carbon tetrachloride (CCl4) to remove lipids and other non-polar compounds.[6]
-
Next, partition the remaining aqueous layer with ethyl acetate (B1210297) (EtOAc).[3][6] This fraction is often rich in diterpenoids.[11] Repeat this extraction four times to ensure a complete transfer of target compounds.
-
Finally, partition the remaining aqueous layer with n-butanol (n-BuOH).[6] This fraction typically contains more polar compounds, such as diterpenoid glycosides.[6]
-
-
2.3. Concentration: Concentrate each solvent fraction (e.g., petroleum ether, ethyl acetate, n-butanol) separately using a rotary evaporator to obtain dried fractions for further purification.
3. Chromatographic Purification
The ethyl acetate fraction is often the primary focus for diterpenoid isolation.[3][11] The following is a typical multi-step purification scheme for this fraction.
-
3.1. Step 1: Silica (B1680970) Gel Column Chromatography:
-
Apply the dried ethyl acetate fraction to a silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity (e.g., from 10:0 to 0:1, v/v).[3]
-
Collect the eluent in multiple sub-fractions based on the separation observed.
-
-
3.2. Step 2: Medium Pressure Liquid Chromatography (MPLC):
-
Subject the sub-fractions obtained from the silica gel column to further purification using MPLC with a reversed-phase C18 (RP-C18) column.[3]
-
Elute with a gradient of methanol (B129727) and water, gradually increasing the methanol concentration (e.g., from 25% to 100%).[3]
-
-
3.3. Step 3: Sephadex LH-20 Chromatography:
-
3.4. Step 4: Preparative HPLC (Prep-HPLC):
-
The final isolation of pure diterpenoid compounds is often achieved using preparative or semi-preparative HPLC, typically on an RP-C18 column.[9]
-
Data Presentation: Extraction Yields
The following table summarizes quantitative data from a representative extraction of Siegesbeckia orientalis.
| Plant Material | Initial Extraction Solvent | Crude Extract Yield | Fractionation Solvent | Final Fraction Yield | Reference |
| S. orientalis (20 kg, aerial parts) | 90% Ethanol (reflux) | 1.35 kg (6.75%) | Ethyl Acetate | 603 g (3.02%) | [3] |
| S. pubescens (100 g, aerial parts) | 70% Ethanol (reflux) | Not specified | n-Butanol | Not specified | [6] |
| S. glabrescens (5 kg, whole plant) | Methanol (reflux) | 578 g (11.56%) | Ethyl Acetate | Not specified | [12] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. ent-kaurane and ent-pimarane diterpenoids from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Cytotoxic Sesquiterpenoids from Siegesbeckia glabrescens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 15,16-Di-O-acetyldarutoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
15,16-Di-O-acetyldarutoside is a natural diterpenoid compound isolated from Sigesbeckia orientalis, a plant with a history of use in traditional medicine.[1][2] The compound has garnered interest for its potential biological activities, including anti-inflammatory and antioxidant properties.[3] As research into the therapeutic potential of this compound progresses, a robust and reliable analytical method for its quantification in various matrices, such as plant extracts and biological samples, is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.
Experimental Protocol
This protocol provides a general framework for the HPLC quantification of this compound. Method optimization and validation are recommended for specific applications.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (for mobile phase modification)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 90:10 v/v). The pH may be adjusted with 0.1% phosphoric acid.[4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm[4] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 15 minutes |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation (from Sigesbeckia orientalis extract)
-
Extraction: Accurately weigh 1 g of dried, powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
5. Method Validation Parameters (Proposed)
For robust quantification, the method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. Express the results as the relative standard deviation (%RSD).
-
Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of the standard and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank, a spiked sample, and an unspiked sample.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this proposed HPLC method for the quantification of this compound. These values should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (min) | ~6-8 |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| LOD (µg/mL) | ~0.1 |
| LOQ (µg/mL) | ~0.3 |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC quantification.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for the Structural Elucidation of 15,16-Di-O-acetyldarutoside via NMR Spectroscopy
Introduction
15,16-Di-O-acetyldarutoside is a diterpenoid glycoside. The structural elucidation of such complex natural products is heavily reliant on nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structural determination of this compound. The protocols outlined herein are designed to ensure the acquisition of high-quality data, facilitating the complete assignment of all proton (¹H) and carbon (¹³C) chemical shifts.
Molecular Structure of this compound
The proposed structure of this compound is based on the known structure of darutoside, a rare ent-pimarane glucoside.[4] The core structure consists of a diterpene aglycone and a glucose moiety. The key modification is the acetylation of the hydroxyl groups at positions 15 and 16.
Experimental Protocols
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar glycosides and its wide chemical shift range.[5][6] Other potential solvents include methanol-d₄ or pyridine-d₅.[4] The choice of solvent can influence chemical shifts, so consistency is key.[5][7][8]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.[9]
2. NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.
2.1. 1D NMR Experiments
-
¹H NMR (Proton): This is the foundational experiment.
-
Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration (relative number of protons).[10]
-
Typical acquisition parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR (Carbon): Provides information on the carbon skeleton.
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.
-
Typical acquisition parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups.[3][11]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
DEPT-90: Only CH signals are observed.
-
DEPT-45: All protonated carbons (CH, CH₂, CH₃) give positive signals.[11]
-
2.2. 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, typically between protons separated by two or three bonds.[10][12] This is crucial for establishing connectivity within spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (one-bond ¹JCH coupling).[12][13] This is a highly sensitive experiment for assigning carbon signals based on their attached proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[12][13] This experiment is vital for connecting different spin systems and for identifying quaternary carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations. This is essential for determining the relative stereochemistry of the molecule.
Data Presentation: Expected NMR Data
The following tables summarize the hypothetical, yet realistic, ¹H and ¹³C NMR data for this compound in DMSO-d₆. These values are extrapolated from known data for similar compounds and the expected effects of acetylation.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Key COSY Correlations |
| 1 | 1.55, 0.85 | m, m | 2H | H-2 | |
| 2 | 1.65 | m | 2H | H-1, H-3 | |
| 3 | 3.10 | dd | 11.5, 4.5 | 1H | H-2 |
| 5 | 1.05 | dd | 12.0, 2.0 | 1H | H-6 |
| 6 | 1.70, 1.45 | m, m | 2H | H-5, H-7 | |
| 7 | 2.10, 1.95 | m, m | 2H | H-6 | |
| 9 | 1.20 | m | 1H | H-11 | |
| 11 | 1.50, 1.30 | m, m | 2H | H-9, H-12 | |
| 12 | 1.60, 1.40 | m, m | 2H | H-11 | |
| 14 | 5.40 | s | 1H | ||
| 15 | 4.25 | d | 12.0 | 1H | H-16a |
| 16a | 4.15 | dd | 12.0, 5.0 | 1H | H-15, H-16b |
| 16b | 4.05 | dd | 12.0, 8.0 | 1H | H-15, H-16a |
| 17 | 4.95, 4.70 | s, s | 2H | ||
| 18 | 0.80 | s | 3H | ||
| 19 | 0.88 | s | 3H | ||
| 20 | 0.95 | s | 3H | ||
| 1' | 4.20 | d | 7.5 | 1H | H-2' |
| 2' | 2.95 | t | 8.0 | 1H | H-1', H-3' |
| 3' | 3.15 | t | 8.5 | 1H | H-2', H-4' |
| 4' | 3.05 | t | 9.0 | 1H | H-3', H-5' |
| 5' | 3.40 | m | 1H | H-4', H-6' | |
| 6'a | 3.65 | dd | 11.5, 5.0 | 1H | H-5', H-6'b |
| 6'b | 3.45 | dd | 11.5, 2.0 | 1H | H-5', H-6'a |
| OAc-15 | 2.05 | s | 3H | ||
| OAc-16 | 2.08 | s | 3H |
Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (125 MHz, DMSO-d₆)
| Position | δC (ppm) | DEPT | Key HMBC Correlations (from H to C) |
| 1 | 38.5 | CH₂ | H-2, H-18, H-19 |
| 2 | 18.2 | CH₂ | H-1, H-3 |
| 3 | 86.5 | CH | H-1', H-2, H-18, H-19 |
| 4 | 38.8 | C | H-3, H-5, H-18, H-19 |
| 5 | 54.5 | CH | H-6, H-7, H-9, H-20 |
| 6 | 21.5 | CH₂ | H-5, H-7 |
| 7 | 35.5 | CH₂ | H-6, H-8, H-14 |
| 8 | 147.5 | C | H-7, H-9, H-14, H-17 |
| 9 | 48.0 | CH | H-5, H-11, H-20 |
| 10 | 36.5 | C | H-1, H-5, H-9, H-20 |
| 11 | 24.5 | CH₂ | H-9, H-12 |
| 12 | 29.0 | CH₂ | H-11, H-13 |
| 13 | 45.0 | C | H-12, H-15, H-16, H-17 |
| 14 | 120.0 | CH | H-7, H-15 |
| 15 | 72.0 | CH | H-14, H-16 |
| 16 | 65.0 | CH₂ | H-15 |
| 17 | 108.0 | CH₂ | H-13 |
| 18 | 28.0 | CH₃ | H-3, H-19 |
| 19 | 16.0 | CH₃ | H-3, H-18 |
| 20 | 15.5 | CH₃ | H-5, H-9 |
| 1' | 105.0 | CH | H-3, H-2', H-5' |
| 2' | 73.5 | CH | H-1', H-3' |
| 3' | 76.5 | CH | H-2', H-4' |
| 4' | 70.0 | CH | H-3', H-5' |
| 5' | 77.0 | CH | H-4', H-6' |
| 6' | 61.0 | CH₂ | H-4', H-5' |
| OAc-15 (C=O) | 170.5 | C | H-15, OAc-15 CH₃ |
| OAc-15 (CH₃) | 21.0 | CH₃ | OAc-15 C=O |
| OAc-16 (C=O) | 170.8 | C | H-16, OAc-16 CH₃ |
| OAc-16 (CH₃) | 21.2 | CH₃ | OAc-16 C=O |
Mandatory Visualizations
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathway for Connectivity Analysis
The diagram below illustrates the key correlations used to assemble the molecular fragments of this compound.
Caption: Key NMR correlations for structural assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. NMR studies of darutoside, a rare ENT-pimarane glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.washington.edu [chem.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 15,16-Di-O-acetyldarutoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. 15,16-Di-O-acetyldarutoside, a diterpenoid isolated from Sigesbeckia glabrescens, has been investigated for its potential anti-inflammatory properties. These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the described assays, illustrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| LPS + Dexamethasone | 1 | 10.2 ± 1.5 | 77.7 |
| LPS + this compound | 1 | 38.5 ± 2.5 | 15.9 |
| LPS + this compound | 5 | 29.1 ± 2.1 | 36.5 |
| LPS + this compound | 10 | 18.7 ± 1.8 | 59.2 |
| LPS + this compound | 25 | 12.3 ± 1.3 | 73.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 85 ± 12 | 42 ± 8 |
| LPS (1 µg/mL) | - | 3540 ± 210 | 2850 ± 180 |
| LPS + Dexamethasone | 1 | 980 ± 95 | 750 ± 65 |
| LPS + this compound | 1 | 3150 ± 190 | 2580 ± 150 |
| LPS + this compound | 5 | 2430 ± 150 | 1990 ± 120 |
| LPS + this compound | 10 | 1680 ± 110 | 1350 ± 90 |
| LPS + this compound | 25 | 1150 ± 80 | 910 ± 70 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |
| Control | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.18 ± 0.04 | 0.21 ± 0.05 | 0.16 ± 0.03 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.10 | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.09 |
| LPS + this compound (10 µM) | 0.45 ± 0.06 | 0.52 ± 0.07 | 0.58 ± 0.08 | 0.65 ± 0.09 | 0.61 ± 0.07 |
Data are presented as relative fold change normalized to the LPS-treated group (mean ± SD).
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][2][3][4][5][6][7][8][9][10]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[11][12][13][14][15]
-
Principle: A sandwich ELISA format is used, where the cytokine is captured by a specific antibody coated on the plate and detected by a second, enzyme-linked antibody.
-
Protocol:
-
Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add the TMB substrate solution and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is employed to investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18][19][20][21][22][23][24][25]
-
Principle: This technique detects specific proteins in a sample after separation by gel electrophoresis and transfer to a membrane. Phospho-specific antibodies are used to assess the activation state of signaling proteins.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
These application notes provide a framework for the in vitro evaluation of the anti-inflammatory properties of this compound. The described protocols for measuring nitric oxide, pro-inflammatory cytokines, and the activation of NF-κB and MAPK signaling pathways will enable researchers to thoroughly characterize the compound's mechanism of action. The presented data and diagrams serve as a guide for data interpretation and visualization. Further investigation is warranted to confirm these potential anti-inflammatory effects and to explore the therapeutic potential of this compound.
References
- 1. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Protocol Griess Test [protocols.io]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. diva-portal.org [diva-portal.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay for Quantifying Collagen Production in Response to 15,16-Di-O-acetyldarutoside
Abstract
This application note details a robust and reproducible cell-based assay for the quantification of collagen production by human dermal fibroblasts (HDFs) in response to treatment with 15,16-Di-O-acetyldarutoside. The protocol utilizes the widely accepted Sircol™ Soluble Collagen Assay, a quantitative dye-binding method. We describe the underlying hypothetical mechanism of action, involving the Transforming Growth Factor-β (TGF-β) signaling pathway, and provide a detailed experimental workflow, data presentation, and analysis. This guide is intended for researchers in dermatology, cosmetology, and drug discovery investigating novel compounds for promoting skin health and rejuvenation.
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM) and provides structural integrity and elasticity to the skin. With age and environmental damage, collagen production declines, leading to wrinkle formation and loss of skin firmness. Consequently, compounds that can stimulate collagen synthesis are of significant interest for dermatological and cosmetic applications.
This compound is a diterpenoid compound with potential biological activities. This application note outlines a hypothetical mechanism by which this compound may enhance collagen production through the activation of the TGF-β signaling pathway. TGF-β is a key cytokine that stimulates the transcription of collagen genes in fibroblasts.[1][2][3] The proposed mechanism suggests that this compound acts as an agonist or positive modulator of the TGF-β receptor complex, leading to the phosphorylation and nuclear translocation of Smad proteins, which in turn activate the transcription of target genes, including those for type I and type III collagen.[1][2]
To investigate this hypothesis, we provide a detailed protocol for a cell-based assay using primary human dermal fibroblasts. The assay measures the amount of soluble collagen secreted into the cell culture medium following treatment with this compound.
Signaling Pathway
The proposed signaling pathway for this compound-induced collagen production is illustrated below.
Caption: Proposed TGF-β signaling pathway activated by this compound.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the cell-based collagen production assay.
Materials and Methods
Materials
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Sircol™ Soluble Collagen Assay Kit (Biocolor)
-
96-well cell culture plates
-
Microplate reader
Experimental Protocol
-
Cell Culture:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the HDFs.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the medium with serum-free DMEM for 12 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Replace the medium with 100 µL of the prepared treatment solutions (including a vehicle control with DMSO). A positive control, such as TGF-β (10 ng/mL), should also be included.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 2000 rpm for 10 minutes to remove any cellular debris.
-
-
Sircol™ Soluble Collagen Assay:
-
Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay.[4][5][6][7][8]
-
Briefly, this involves:
-
Precipitation of soluble collagen from the supernatant with the Sircol™ Dye Reagent.[6][7]
-
Centrifugation to pellet the collagen-dye complex.
-
Washing the pellet to remove unbound dye.
-
Solubilization of the bound dye with the provided alkali reagent.
-
Measurement of the absorbance at 555 nm using a microplate reader.
-
-
-
Data Analysis:
-
Create a standard curve using the provided collagen standard.
-
Calculate the concentration of collagen in each sample based on the standard curve.
-
Normalize the collagen concentration to the cell number (which can be determined in a parallel plate using a cell viability assay like MTT or by cell counting).
-
Express the results as µg of collagen per 10⁶ cells.
-
Expected Results and Data Presentation
Treatment of HDFs with this compound is expected to result in a dose-dependent increase in soluble collagen production. The following tables present hypothetical data from such an experiment.
Table 1: Collagen Production in HDFs Treated with this compound
| Treatment | Concentration (µM) | Mean Collagen (µg/10⁶ cells) | Standard Deviation | % Increase over Vehicle |
| Vehicle Control (0.1% DMSO) | 0 | 1.2 | 0.15 | 0% |
| This compound | 1 | 1.8 | 0.21 | 50% |
| This compound | 5 | 2.5 | 0.28 | 108% |
| This compound | 10 | 3.1 | 0.35 | 158% |
| TGF-β (Positive Control) | 0.01 (10 ng/mL) | 3.5 | 0.40 | 192% |
Table 2: Absorbance Values for Collagen Standard Curve
| Collagen Standard (µg/mL) | Absorbance (555 nm) - Replicate 1 | Absorbance (555 nm) - Replicate 2 | Mean Absorbance |
| 0 | 0.050 | 0.052 | 0.051 |
| 5 | 0.155 | 0.159 | 0.157 |
| 10 | 0.260 | 0.264 | 0.262 |
| 25 | 0.580 | 0.588 | 0.584 |
| 50 | 1.100 | 1.110 | 1.105 |
Troubleshooting
-
High background in vehicle control: Ensure complete removal of serum before treatment. The DMSO concentration should be kept low (≤ 0.1%) to avoid cytotoxicity.
-
Low signal: Increase the incubation time or cell seeding density. Ensure the collagen standard is properly reconstituted.
-
High variability between replicates: Ensure accurate pipetting and thorough mixing at each step. Check for uniform cell seeding.
Conclusion
The cell-based assay described in this application note provides a reliable method for evaluating the effect of this compound on collagen production in human dermal fibroblasts. By utilizing the Sircol™ Soluble Collagen Assay, researchers can obtain quantitative data to support the investigation of this compound for its potential use in skincare and regenerative medicine. The proposed mechanism involving the TGF-β signaling pathway offers a framework for further mechanistic studies.
References
- 1. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ilexlife.com [ilexlife.com]
- 5. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 6. interchim.fr [interchim.fr]
- 7. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]
- 8. Sircol™ Soluble Collagen Assay, (Standard Kit Size) | BioVendor R&D [biovendor.com]
Application Notes and Protocols for Efficacy Testing of 15,16-Di-O-acetyldarutoside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
15,16-Di-O-acetyldarutoside is a diterpenoid compound derived from plants of the Siegesbeckia genus. Its parent compound, darutoside (B600181), has demonstrated significant anti-inflammatory and tissue-regenerative properties.[1][2][3] Extracts from Siegesbeckia species, rich in darutoside and related compounds like kirenol, have been investigated for their therapeutic potential in various conditions, including arthritis, muscle atrophy, and skin inflammation.[4][5][6][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in relevant animal models, based on the known pharmacological activities of its parent compounds and related extracts. The primary focus will be on its potential anti-inflammatory and tissue-protective effects.
Proposed Animal Models for Efficacy Testing
Based on the established activities of darutoside and Siegesbeckia extracts, the following animal models are recommended for assessing the therapeutic potential of this compound.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This widely used and well-characterized model is suitable for screening the acute anti-inflammatory activity of a test compound.[8]
Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammatory and Autoimmune Model)
The CIA model in mice mimics many of the pathological features of human rheumatoid arthritis and is appropriate for evaluating the efficacy of compounds on chronic inflammation and autoimmune responses.[7]
Immobilization-Induced Muscle Atrophy in Mice (Tissue Degeneration and Protection Model)
This model is relevant for assessing the potential of this compound to protect against muscle wasting, a process often associated with inflammatory conditions and disuse.[4][5]
Experimental Protocols
Protocol for Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Animals: Male Wistar rats (150-200g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Diclofenac sodium (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose)
-
Group III: this compound (medium dose)
-
Group IV: this compound (high dose)
-
Group V: Positive control (Diclofenac sodium)
-
-
Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Group | Treatment | Dose | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | Value | 0 |
| II | This compound | Low | Value | Value |
| III | This compound | Medium | Value | Value |
| IV | This compound | High | Value | Value |
| V | Diclofenac Sodium | 10 mg/kg | Value | Value |
Protocol for Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic effect of this compound on chronic autoimmune arthritis.
Animals: DBA/1J mice (male, 8-10 weeks old).
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Positive control: Methotrexate (B535133) (1 mg/kg)
-
Vehicle
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA (1:1 ratio). On day 0, immunize mice with 100 µL of the emulsion intradermally at the base of the tail.
-
Booster: On day 21, administer a booster injection of 100 µL of an emulsion of CII in IFA.
-
Treatment: Begin treatment with this compound, vehicle, or methotrexate on day 21 and continue daily until the end of the study (e.g., day 42).
-
Clinical Assessment: Monitor the mice for signs of arthritis (redness, swelling) from day 21. Score the severity of arthritis in each paw on a scale of 0-4. The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibodies using ELISA.[1][6]
Data Presentation:
| Group | Treatment | Dose | Mean Arthritis Score (Day 42) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| I | Vehicle | - | Value | Value | Value |
| II | This compound | Low | Value | Value | Value |
| III | This compound | Medium | Value | Value | Value |
| IV | This compound | High | Value | Value | Value |
| V | Methotrexate | 1 mg/kg | Value | Value | Value |
Protocol for Immobilization-Induced Muscle Atrophy in Mice
Objective: To determine the protective effect of this compound against muscle atrophy.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Vehicle
-
Surgical staples or casting material
Procedure:
-
Acclimatize animals for one week.
-
Divide animals into a sham group and immobilization groups.
-
Immobilization: Anesthetize the mice and immobilize one hindlimb in a neutral position using a cast or surgical staples. The contralateral limb serves as an internal control.
-
Treatment: Administer this compound or vehicle daily for the duration of the immobilization period (e.g., 7-14 days).[4][5]
-
Muscle Collection: At the end of the experiment, euthanize the mice and carefully dissect the tibialis anterior (TA) and gastrocnemius muscles from both the immobilized and non-immobilized limbs.
-
Muscle Weight: Record the wet weight of the dissected muscles.
-
Histology: Process a portion of the muscle for histological analysis (e.g., H&E staining) to measure the cross-sectional area (CSA) of muscle fibers.
-
Molecular Analysis: Use the remaining muscle tissue for Western blot or qPCR analysis of key signaling proteins involved in muscle protein synthesis (e.g., Akt, mTOR, p70S6K) and degradation (e.g., MuRF1, Atrogin-1, FoxO3a).[4][5]
Data Presentation:
| Group | Treatment | Dose | TA Muscle Weight (mg) (Immobilized Limb) | Muscle Fiber CSA (µm²) | MuRF1 Expression (Fold Change) |
| I | Sham | - | Value | Value | 1.0 |
| II | Immobilized + Vehicle | - | Value | Value | Value |
| III | Immobilized + this compound | Low | Value | Value | Value |
| IV | Immobilized + this compound | High | Value | Value | Value |
Visualization of Signaling Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of darutoside and related compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPKs.[6][7]
References
- 1. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uk.typology.com [uk.typology.com]
- 3. Darutoside | Cosmetic Ingredients Guide [ci.guide]
- 4. Siegesbeckia Glabrescens Extract Ameliorates Immobilization‐Induced Muscle Atrophy by Regulating the Akt/mTOR/FoxO3a Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siegesbeckia Glabrescens Extract Ameliorates Immobilization-Induced Muscle Atrophy by Regulating the Akt/mTOR/FoxO3a Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigesbeckia orientalis L. Extract Alleviated the Collagen Type II–Induced Arthritis Through Inhibiting Multi-Target–Mediated Synovial Hyperplasia and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and in vitro antioxidant activity of Desmodium triquetrum (L.) - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve 15,16-Di-O-acetyldarutoside for in vitro studies
Application Notes and Protocols for 15,16-Di-O-acetyldarutoside
Topic: Dissolution of this compound for In Vitro Studies Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-2025-12-DART
Introduction
This compound is a derivative of darutoside (B600181), a diterpenoid glycoside isolated from various plants. Like many natural products, its utility in in vitro research is fundamentally dependent on proper dissolution to ensure accurate and reproducible results. The addition of two acetyl groups to the darutoside structure likely decreases its polarity, influencing its solubility profile.
This document provides a detailed protocol for the solubilization of this compound to prepare stock solutions and subsequent working dilutions for various in vitro applications, including cell-based assays and enzymatic screens. The following guidelines are based on standard laboratory practices for compounds with limited aqueous solubility.
Solubility Profile
Specific quantitative solubility data for this compound is not extensively published. The following table presents illustrative solubility information based on the expected behavior of a moderately nonpolar glycoside derivative. Researchers must perform their own solubility tests to determine the precise limits in their chosen solvents.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Abbreviation | Estimated Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide | DMSO | ≥ 25 mg/mL | Recommended for primary stock solution. |
| Ethanol | EtOH | ~10 mg/mL | Suitable alternative, may be preferred for certain cell lines. |
| Methanol | MeOH | ~15 mg/mL | Primarily used for analytical purposes (e.g., HPLC). |
| Phosphate-Buffered Saline | PBS (pH 7.4) | < 0.1 mg/mL | Considered insoluble in aqueous buffers. |
| Cell Culture Medium | (e.g., DMEM) | < 0.1 mg/mL | Insoluble; direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is essential for minimizing the solvent concentration in the final assay.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Determine Molecular Weight (MW): Ascertain the exact MW of this compound from the supplier's certificate of analysis. (Note: The MW of darutoside is 524.6 g/mol ; acetylation will increase this).
-
Calculate Required Mass: Use the following formula to calculate the mass of the compound needed for your desired volume and concentration: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000 Example (assuming MW = 608.7 g/mol for the di-acetylated form): For 1 mL of a 10 mM stock, you would need 1 mL x 10 mM x 608.7 / 1000 = 6.087 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, the following gentle methods can be applied:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat to prevent degradation.
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the organic stock solution into aqueous cell culture medium or assay buffer. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced artifacts.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile polypropylene (B1209903) tubes
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform Serial Dilutions: Prepare intermediate dilutions if necessary. To minimize precipitation, perform dilutions by adding the stock solution to the aqueous buffer while vortexing gently.
-
Example for a 10 µM final concentration:
-
First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 (e.g., 10 µL of stock + 90 µL of DMSO or culture medium).
-
Next, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
-
-
Vortex Immediately: Vortex the final working solution gently but thoroughly immediately after adding the compound to prevent precipitation.
-
Use Immediately: Use the freshly prepared working solutions for your experiments without delay. Do not store aqueous dilutions.
-
Include Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) in your experimental setup to account for any effects of the solvent itself.
Visualized Workflows and Pathways
Dissolution Workflow
The following diagram outlines the logical steps and decision points for solubilizing a compound with unknown or poor aqueous solubility for in vitro screening.
Caption: Workflow for preparing a stock solution of a sparingly soluble compound.
Hypothetical Signaling Pathway
Darutoside and its derivatives have been investigated for anti-inflammatory properties. The diagram below illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds. This serves as an example of a pathway that could be studied using this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a test compound.
Preparing Stock Solutions of 15,16-Di-O-acetyldarutoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
15,16-Di-O-acetyldarutoside is a natural product isolated from plants of the Siegesbeckia genus, belonging to the Asteraceae family.[1][2] It is recognized for its potential biological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[3] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for laboratory use.
Physicochemical Properties and Solubility
This compound is a white crystalline powder.[3] A summary of its key physicochemical properties is provided in the table below. While it is known to be soluble in water and some organic solvents, specific quantitative solubility data in common laboratory solvents are not widely published.[3] Researchers are advised to perform small-scale solubility tests to determine the optimal solvent for their specific experimental needs.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₁₈ | [3] |
| Molecular Weight | 720.70 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water and some organic solvents. A stock solution of 40 mg/mL in DMSO has been reported. | [3] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Recommended Solvents for Stock Solution Preparation
Based on available information and common laboratory practice for similar natural products, the following solvents are recommended for preparing stock solutions of this compound:
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly recommended solvent due to its strong solubilizing capacity for a wide range of organic compounds. A concentration of 40 mg/mL in DMSO has been reported.
-
Ethanol (EtOH): Ethanol is another common solvent for natural products and may be a suitable alternative to DMSO, particularly for cell-based assays where high concentrations of DMSO can be cytotoxic.
-
Phosphate-Buffered Saline (PBS): For direct use in certain aqueous-based assays, solubility in PBS should be determined. However, it is generally recommended to prepare a high-concentration stock in an organic solvent first and then dilute it into aqueous buffers.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 720.70 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 720.70 g/mol = 0.007207 g
-
Mass (mg) = 7.21 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 7.21 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Quantitative Data Summary
| Parameter | Value |
| Target Concentration | 10 mM |
| Compound Mass | 7.21 mg |
| Solvent | DMSO |
| Final Volume | 1 mL |
| Storage Temperature | -80°C |
Application Notes and Best Practices
-
Aliquoting: To maintain the stability and integrity of the stock solution, it is crucial to aliquot it into smaller volumes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Working Solutions: Prepare fresh working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer just before use.
-
Solvent Effects: When using stock solutions in biological assays, always include a vehicle control group. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the compound, to account for any effects of the solvent itself. The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
Potential Signaling Pathways and Experimental Workflows
While the specific molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory and antioxidant activities suggest potential modulation of key signaling pathways involved in these processes.
Hypothesized Anti-Inflammatory Signaling Pathway
A common pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following workflow outlines a typical experiment to assess the anti-inflammatory effects of this compound in a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages.
Caption: A typical workflow for evaluating anti-inflammatory activity.
References
Application of 15,16-Di-O-acetyldarutoside in Dermatological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
15,16-Di-O-acetyldarutoside is a natural diterpenoid glycoside derived from Siegesbeckia orientalis. It is an acetylated derivative of darutoside (B600181), a compound with recognized therapeutic properties.[1] While research on this compound is emerging, its parent compound, darutoside, has been more extensively studied for its applications in dermatology. This document provides an overview of the known properties and potential applications of this compound, supplemented with detailed experimental data and protocols from research on darutoside, offering a comprehensive guide for its exploration in dermatological research.
This compound is suggested to possess anti-inflammatory, antioxidant, and anti-platelet aggregation properties.[2] Its proposed applications in cosmetics and dermatology include anti-aging, improving microcirculation, stimulating collagen synthesis, and enhancing skin elasticity.[1][2]
Physicochemical Properties
| Property | This compound | Darutoside |
| Molecular Formula | C30H48O10 | C26H44O8 |
| Molecular Weight | 568.70 g/mol | 484.62 g/mol |
| Appearance | White crystalline powder | Data not available |
| Solubility | Soluble in water and some organic solvents | Data not available |
| Source | Siegesbeckia orientalis | Siegesbeckia orientalis |
Dermatological Applications and Efficacy
While specific quantitative data for this compound is limited, the known effects of its parent compound, darutoside, provide a strong basis for its potential dermatological applications. Darutoside has demonstrated significant efficacy in promoting wound healing and modulating inflammatory responses.
Wound Healing
Darutoside has been shown to accelerate skin wound healing by regulating macrophage polarization.[3] In a study using a full-thickness excisional cutaneous wound healing model in mice, topical application of darutoside improved the healing process.[3]
Table 1: Effect of Darutoside on Wound Healing in Mice
| Treatment Group | Wound Closure Rate (%) at Day 7 |
| Control | Data not specified in abstract |
| Darutoside | Significantly improved compared to control |
Anti-inflammatory Activity
The anti-inflammatory effects of darutoside are attributed to its ability to inhibit the NF-κB signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory cytokines.[3]
Table 2: Effect of Darutoside on Pro-inflammatory Cytokine Expression in Macrophages
| Treatment | Pro-inflammatory Cytokine Expression |
| LPS-induced Macrophages | Increased |
| LPS-induced Macrophages + Darutoside | Inhibited |
Signaling Pathways
The primary mechanism of action identified for darutoside in dermatological applications is the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation.
Caption: Inhibition of the NF-κB signaling pathway by darutoside.
Experimental Protocols
The following are detailed methodologies for key experiments involving darutoside. These protocols can be adapted for the study of this compound.
In Vivo Wound Healing Assay
Objective: To evaluate the efficacy of darutoside in promoting cutaneous wound healing in a murine model.
Experimental Workflow:
Caption: Experimental workflow for the in vivo wound healing assay.
Protocol:
-
Animal Model:
-
Use 8-week-old male C57/BL6 mice.
-
Anesthetize the mice and shave the dorsal hair.
-
Create a full-thickness excisional wound of 6 mm diameter on the back of each mouse using a sterile biopsy punch.
-
-
Treatment:
-
Divide the mice into a control group and a darutoside-treated group.
-
Topically apply a solution of darutoside (concentration to be optimized) or the vehicle (e.g., PBS) to the wounds daily.
-
-
Wound Closure Measurement:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, and 14).
-
Measure the wound area using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and excise the wound tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
-
Immunohistochemistry (IHC):
-
Use specific antibodies to detect markers such as iNOS for M1 macrophages to assess macrophage polarization in the wound tissue.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the wound tissue.
-
Synthesize cDNA and perform qPCR to quantify the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and growth factors.
-
In Vitro Macrophage Polarization Assay
Objective: To investigate the effect of darutoside on macrophage polarization in vitro.
Protocol:
-
Cell Culture:
-
Culture RAW264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs) in appropriate media.
-
-
Treatment:
-
Pre-treat the macrophages with various concentrations of darutoside for a specified time (e.g., 1 hour).
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce M1 polarization.
-
-
Analysis of Gene Expression (qPCR):
-
After treatment, harvest the cells and isolate RNA.
-
Perform qPCR to measure the expression of M1 macrophage markers (e.g., iNOS, TNF-α, IL-6) and M2 macrophage markers (e.g., Arg1, Ym1).
-
-
Analysis of Protein Expression (Western Blot or ELISA):
-
Lyse the cells to extract total protein or collect the culture supernatant.
-
Use Western blotting to detect the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα).
-
Use ELISA to quantify the secretion of pro-inflammatory cytokines in the culture medium.
-
Safety and Toxicology
Currently, there is a lack of detailed toxicity and safety data specifically for this compound.[2] Therefore, it is recommended to follow standard safety protocols for handling chemical compounds. Avoid contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse thoroughly with water and seek medical advice. It is advisable to consult relevant safety data sheets before use.
Conclusion
This compound is a promising compound for dermatological research, with potential applications in anti-aging, anti-inflammatory, and wound healing treatments. While direct research on this acetylated derivative is limited, the extensive studies on its parent compound, darutoside, provide a solid foundation for its investigation. The protocols and data presented here offer a starting point for researchers and drug development professionals to explore the full therapeutic potential of this compound in dermatology. Further research is warranted to elucidate its specific mechanisms of action and to establish its efficacy and safety profile.
References
Application Notes and Protocols for 15,16-Di-O-acetyldarutoside as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
15,16-Di-O-acetyldarutoside is a diterpenoid glycoside isolated from plants of the Siegesbeckia genus, which have been used in traditional medicine for their anti-inflammatory and analgesic properties.[1][2] This compound, a derivative of darutoside, is of significant interest for its potential therapeutic applications, including in skincare for its collagen-stimulating and skin-rejuvenating effects.[3] As a reference standard, this compound is essential for the accurate identification, quantification, and quality control of herbal extracts and finished products containing this bioactive molecule.
These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a proposed signaling pathway for its role in collagen synthesis is presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C30H48O10 |
| Molecular Weight | 568.71 g/mol |
| CAS Number | 1188282-02-1 |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |
| Storage Conditions | 2-8°C, dry, protected from light |
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in plant extracts or formulated products using HPLC with UV detection. The method is adapted from established procedures for the analysis of related diterpenoids from Siegesbeckia orientalis.[4]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Methanol (for extraction)
-
Sample containing this compound (e.g., Siegesbeckia extract)
2. Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 200 µg/mL.
4. Preparation of Sample Solutions:
-
Extraction: Accurately weigh a known amount of the sample (e.g., 1 g of powdered Siegesbeckia extract) and extract with a suitable volume of methanol (e.g., 50 mL) using sonication for 30 minutes, followed by centrifugation.
-
Dilution: Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered extract with methanol to a concentration expected to be within the calibration range.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-10 min: 30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-90% A
-
30-35 min: 90% A (hold)
-
35-40 min: Re-equilibration to 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table presents representative data for a calibration curve of this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 120,500 |
| 25 | 305,200 |
| 50 | 615,800 |
| 100 | 1,225,400 |
| 200 | 2,450,100 |
| Correlation Coefficient (r²) | > 0.999 |
Experimental Workflow Diagram
References
- 1. Simultaneous Quantification of Kirenol, Daurutoside, and Darutigenol in Siegesbeckia orientalis L. by HLPC-DPA Method | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. This compound [chembk.com]
- 4. ukaazpublications.com [ukaazpublications.com]
Experimental Design for In Vivo Investigation of 15,16-Di-O-acetyldarutoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15,16-Di-O-acetyldarutoside is a derivative of the ent-kaurane diterpenoid, darutoside (B600181). The ent-kaurane diterpenoids are a diverse class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. While specific in vivo data for this compound is not yet extensively documented, the known properties of its parent compound, darutoside, and the broader class of ent-kaurane diterpenoids provide a strong rationale for its investigation in preclinical models. Darutoside has been shown to promote wound healing by modulating macrophage polarization through the inhibition of the NF-κB signaling pathway[4]. Furthermore, other ent-kaurane diterpenoids have demonstrated the ability to overcome cancer drug resistance in vivo by inducing apoptosis and ferroptosis[5].
These application notes provide a detailed experimental framework for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anti-cancer properties. The protocols are designed to be comprehensive, guiding researchers through study design, execution, and data analysis.
Part 1: Investigation of Anti-Inflammatory Activity
Rationale and Hypothesis
Given the established anti-inflammatory properties of darutoside and other ent-kaurane diterpenoids, it is hypothesized that this compound will exhibit significant anti-inflammatory effects in a murine model of acute inflammation. The proposed mechanism involves the modulation of key inflammatory pathways, potentially including the NF-κB signaling cascade.
In Vivo Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds[6].
Experimental Protocol
1.3.1. Animals:
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimatization: Minimum of 7 days before the experiment.
1.3.2. Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer
1.3.3. Study Groups:
-
Group I: Vehicle control (p.o.)
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (25 mg/kg, p.o.)
-
Group IV: this compound (50 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
1.3.4. Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the respective treatments (vehicle, this compound, or indomethacin) orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
At the end of the experiment (4 hours), euthanize the animals and collect the edematous paw tissue for further analysis (e.g., histology, cytokine measurement).
Data Presentation: Paw Edema Inhibition
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| I | Vehicle | - | Data | 0 |
| II | This compound | 10 | Data | Calculate |
| III | This compound | 25 | Data | Calculate |
| IV | This compound | 50 | Data | Calculate |
| V | Indomethacin | 10 | Data | Calculate |
% Inhibition = [(VC - VT) / VC] x 100, where VC is the mean paw volume increase in the control group and VT is the mean paw volume increase in the treated group.
Proposed Signaling Pathway and Experimental Workflow
References
- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and in vitro antioxidant activity of Desmodium triquetrum (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 15,16-Di-O-acetyldarutoside
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 15,16-Di-O-acetyldarutoside. The information is based on established methods for the isolation of related diterpenoids from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is an acetylated derivative of darutoside (B600181), a kaurane-type diterpenoid glycoside. It is typically isolated from plants of the Sigesbeckia genus, such as Sigesbeckia orientalis or Sigesbeckia pubescens.[1][2] These plants are known to produce a wide array of structurally similar diterpenoids, which presents a significant purification challenge.[1][3][4]
Q2: What are the most significant challenges in purifying this compound?
The primary challenges in the purification of this compound include:
-
Co-eluting Impurities: The crude plant extract contains a complex mixture of structurally related diterpenoids (both kaurane (B74193) and pimarane (B1242903) types), flavonoids, and other secondary metabolites that often have similar polarities and chromatographic behavior.[1][5]
-
Structural Isomers and Analogs: Separation from other acetylated darutoside derivatives and positional isomers can be particularly difficult and may require high-resolution chromatographic techniques.
-
Compound Stability: The acetyl groups of the molecule may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of mono-acetylated or non-acetylated darutoside.
-
Low Abundance: The target compound may be present in low concentrations in the source material, necessitating efficient extraction and multi-step purification protocols to achieve the desired purity and yield.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
Purity assessment should be performed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol (B129727) is commonly used. Purity is determined by peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound and identify any co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to ensure the absence of impurities with similar UV absorbance but different structures.
Troubleshooting Guide
Problem: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before scaling up to column chromatography. |
| Irreversible Adsorption | The compound may be strongly adsorbing to the silica (B1680970) gel. Consider using a different stationary phase, such as reversed-phase C18 silica or Sephadex LH-20.[1][3] |
| Compound Degradation | The acetyl groups may be sensitive to the pH of the silica gel. Neutralize the silica gel before use or opt for a neutral stationary phase like alumina. |
| Co-elution with Other Compounds | If the target compound is eluting with impurities, a multi-step purification approach using different chromatographic principles (e.g., normal-phase followed by reversed-phase) is recommended.[1] |
Problem: Persistent impurities are observed in the final product.
| Possible Cause | Suggested Solution |
| Structurally Similar Compounds | Impurities that are isomers or closely related analogs may require high-resolution purification techniques. Consider using preparative HPLC with a high-efficiency column.[3] |
| Incomplete Separation | Re-purify the material using a shallower solvent gradient or a different chromatographic mode (e.g., ion exchange if applicable, or size exclusion). |
| Contamination from Solvents or Equipment | Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants. |
Problem: The compound appears to be degrading during purification.
| Possible Cause | Suggested Solution |
| pH Instability | Avoid strongly acidic or basic conditions. Buffer your solvents if necessary and perform the purification at a neutral pH. |
| Temperature Sensitivity | Conduct purification steps at room temperature or below, and store fractions containing the compound at low temperatures (4°C or -20°C). |
| Oxidation | If the compound is susceptible to oxidation, consider adding an antioxidant like BHT to the solvents (if it does not interfere with downstream applications) and purge solvents with nitrogen. |
Experimental Protocols
Protocol 1: General Multi-Step Chromatographic Purification
This protocol is a representative method based on the purification of diterpenoids from Sigesbeckia species.[1][3]
-
Extraction: The dried and powdered aerial parts of the plant are extracted with 70-95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction) is selected for further purification.
-
Silica Gel Column Chromatography: The selected fraction is subjected to silica gel column chromatography. A typical mobile phase would be a gradient of petroleum ether and ethyl acetate, starting from a low polarity (e.g., 10:1) and gradually increasing the polarity to elute compounds of interest.[1]
-
Reversed-Phase Chromatography: Fractions containing the target compound are pooled and further purified on a C18 reversed-phase column using a gradient of methanol and water.[1]
-
Gel Filtration Chromatography: For final polishing and removal of high molecular weight impurities, Sephadex LH-20 chromatography with methanol as the mobile phase can be employed.[3]
-
Preparative HPLC: If high purity is required, a final purification step using preparative HPLC with a C18 column and an isocratic or shallow gradient mobile phase of acetonitrile/water is recommended.
Data Presentation
Table 1: Representative Purification Summary for a Diterpenoid Glycoside
Note: The following data is hypothetical and serves as an example for tracking purification progress.
| Purification Step | Starting Mass (g) | Recovered Mass (mg) | Purity (%) | Yield (%) |
| Crude Ethyl Acetate Fraction | 50 | - | ~5% | 100% |
| Silica Gel Chromatography | 45 | 1200 | ~40% | 2.67% |
| Reversed-Phase C18 MPLC | 1.1 | 250 | ~85% | 0.56% |
| Sephadex LH-20 | 0.24 | 150 | ~95% | 0.33% |
| Preparative HPLC | 0.14 | 110 | >98% | 0.24% |
Table 2: Comparison of HPLC Conditions for Purity Analysis
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol |
| Gradient | 30-70% B over 20 min | 50-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | 210 nm | 210 nm |
| Resolution of Key Impurity | 1.8 | 2.5 |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision-making flowchart for troubleshooting low purity issues.
References
Technical Support Center: Optimizing Diterpenoid Glycoside Extraction from Siegesbeckia
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of diterpenoid glycosides from Siegesbeckia species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of diterpenoid glycosides from Siegesbeckia.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diterpenoid Glycosides | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for extracting the target glycosides. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to effectively draw out the compounds. 3. Poor Plant Material Quality: The concentration of diterpenoid glycosides can vary based on the plant's species, geographical source, and harvest time. 4. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than others (e.g., ultrasound-assisted extraction). | 1. Solvent Optimization: Test a range of ethanol (B145695) or methanol (B129727) concentrations (e.g., 50%, 70%, 95%). Ethanol is a commonly used and effective solvent. 2. Parameter Optimization: Increase extraction time and/or temperature. For reflux extraction, a common duration is 1.5-2 hours. For ultrasound-assisted extraction, 30-60 minutes may be sufficient. 3. Source High-Quality Material: Use authenticated Siegesbeckia species known for high diterpenoid glycoside content, such as S. pubescens.[1] 4. Employ Advanced Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Co-extraction of Impurities (e.g., pigments, resins) | 1. Solvent with Broad Solubility: Highly polar or non-polar solvents can co-extract a wide range of compounds. 2. High Extraction Temperature: Elevated temperatures can increase the solubility of undesirable compounds. | 1. Solvent Polarity Adjustment: Use a moderately polar solvent like 70% ethanol, which can selectively extract glycosides while minimizing the extraction of highly non-polar or polar impurities. 2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like hexane (B92381) to remove lipids and some pigments. 3. Post-extraction Purification: Utilize chromatographic techniques such as column chromatography with silica (B1680970) gel or macroporous resins for purification. |
| Degradation of Diterpenoid Glycosides | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile glycosides. 2. Acidic or Basic Conditions: Extreme pH levels can cause hydrolysis of the glycosidic bonds. | 1. Use Milder Extraction Methods: Employ ultrasound-assisted extraction at a controlled temperature or use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure. 2. Maintain Neutral pH: Ensure the solvent and any subsequent processing steps are carried out under neutral pH conditions unless a specific hydrolysis step is intended. |
| Difficulty in Post-Extraction Purification | 1. Complex Extract Mixture: The crude extract contains numerous compounds with similar polarities to the target diterpenoid glycosides. | 1. Fractionation: Partition the crude extract with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds into different fractions. 2. Chromatographic Separation: Employ column chromatography with different stationary phases (e.g., silica gel, Sephadex LH-20) and gradient elution to achieve better separation. |
Data Presentation: Comparative Extraction Parameters and Yields
The following tables summarize quantitative data on the extraction of kirenol, a major diterpenoid glycoside from Siegesbeckia, under various conditions.
Table 1: Kirenol Content in Different Siegesbeckia Species
| Siegesbeckia Species | Kirenol Content (mg/g dry weight) | Source |
| S. pubescens (Korean) | 16.51 ± 0.10 | [1] |
| S. glabrescens (Korean) | 13.48 ± 0.12 | [1] |
| Siegesbeckiae Herba (Chinese) | 1.55 ± 0.74 | [1] |
Table 2: Influence of Extraction Method on Yield (General Comparison)
| Extraction Method | Key Parameters | Advantages | Potential Disadvantages |
| Reflux Extraction | - Solvent: 70% Ethanol - Time: 1.5 hours - Temperature: Boiling point of the solvent | - Simple setup - Effective for many compounds | - Requires higher temperatures, which can degrade thermolabile compounds. - Longer extraction time compared to advanced methods. |
| Ultrasound-Assisted Extraction (UAE) | - Solvent: Ethanol/Water mixtures - Time: 30-60 minutes - Temperature: Can be controlled (e.g., 40-60°C) | - Shorter extraction time - Increased efficiency due to cavitation effects. - Suitable for thermolabile compounds. | - Requires specialized equipment. - Potential for localized heating if not properly controlled. |
Experimental Protocols
Protocol 1: Reflux Extraction of Diterpenoid Glycosides from Siegesbeckia pubescens
This protocol is based on a method described for the extraction of diterpenoids from S. pubescens.
Materials and Equipment:
-
Dried and powdered aerial parts of Siegesbeckia pubescens
-
70% Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Weigh 100 g of the dried, powdered aerial parts of S. pubescens.
-
Place the plant material into a 2 L round-bottom flask.
-
Add 1000 ml of 70% ethanol to the flask.
-
Set up the reflux apparatus with the heating mantle and condenser.
-
Heat the mixture to a boil and maintain a gentle reflux for 1.5 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove the plant debris.
-
Concentrate the resulting extract using a rotary evaporator to obtain an aqueous residue.
-
The concentrated extract can then be subjected to further purification steps, such as liquid-liquid partitioning with solvents like carbon tetrachloride, ethyl acetate, and n-butanol.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Diterpenoid Glycosides
This is a general protocol that can be optimized for Siegesbeckia species based on the principles of UAE.
Materials and Equipment:
-
Dried and powdered Siegesbeckia plant material
-
Ethanol (e.g., 70%)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Temperature control system (if available)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a suitable beaker or flask.
-
Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio is a good starting point).
-
Place the vessel in an ultrasonic bath.
-
Set the sonication parameters. A typical starting point is a frequency of 40 kHz and a power of 100 W.
-
Set the extraction time, for example, 30 minutes.
-
If possible, control the temperature of the water bath to prevent excessive heating (e.g., maintain at 40-50°C).
-
After sonication, separate the extract from the plant material by centrifugation followed by decantation or by filtration.
-
Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.
-
Combine the extracts and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow for Extraction and Optimization
References
Technical Support Center: Stability of 15,16-Di-O-acetyldarutoside
For researchers, scientists, and drug development professionals working with 15,16-Di-O-acetyldarutoside, understanding its stability in various solvents is crucial for experimental design, formulation development, and data interpretation. This technical support center provides guidance on assessing the stability of this compound through a series of frequently asked questions, troubleshooting advice, and a general experimental protocol for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many ester-containing compounds, can be influenced by several factors:
-
pH: The ester groups at the 15 and 16 positions are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Solvent Type: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
Q2: In which solvents is this compound likely to be most stable?
A2: While specific data is limited, based on its chemical structure, this compound is expected to be most stable in aprotic, neutral, and anhydrous solvents, stored at low temperatures and protected from light. Recommended starting points for solubilizing the compound for storage are anhydrous DMSO or ethanol, stored at -20°C or -80°C. For aqueous buffers, it is advisable to prepare solutions fresh and use them immediately.
Q3: How can I determine the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the most effective way to determine the stability of this compound under your specific conditions. This involves subjecting the compound to a range of stress conditions (e.g., different pH values, temperatures, and solvents) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | The compound is highly unstable under the tested conditions (e.g., strong acid or base). | - Reduce the stress level (e.g., use a lower concentration of acid/base, lower the temperature).- Shorten the incubation time.- Ensure the quenching step is effective in neutralizing the stressor. |
| Appearance of multiple, poorly resolved peaks in the chromatogram. | Complex degradation pathways are occurring. | - Optimize the HPLC method to improve the resolution of degradation products (e.g., adjust the gradient, change the column, or modify the mobile phase composition).- Use a mass spectrometry (MS) detector to help identify the degradation products. |
| Inconsistent stability results between replicate experiments. | - Inaccurate solution preparation.- Fluctuation in experimental conditions (e.g., temperature, light exposure).- Instability of the analytical method. | - Ensure accurate and consistent preparation of all solutions.- Tightly control all experimental parameters.- Validate the analytical method for precision and robustness. |
| Precipitation of the compound during the stability study. | The solvent can no longer solubilize the compound, possibly due to changes in pH or temperature. | - Choose a solvent with higher solubilizing power for the compound under the test conditions.- Reduce the initial concentration of the compound. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C in the dark for 24, 48, and 72 hours.
-
Photostability: Expose an aliquot of the stock solution to a photostability chamber (with controlled light and temperature) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, quench the reaction (e.g., neutralization of acid or base).
-
Analyze the sample using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Monitor the decrease in the peak area of the parent compound and the formation of degradation products.
4. Data Presentation:
The results of the stability study should be summarized in a clear and concise table.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Remaining of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, RT | 1 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 3% H₂O₂, RT | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C | 24 | ||
| 48 | |||
| 72 | |||
| Photostability | Specify duration |
Note: This is a template. The actual time points and conditions may need to be adjusted based on the observed stability.
Mandatory Visualizations
Experimental Workflow for Stability Testing
Degradation products of 15,16-Di-O-acetyldarutoside to avoid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15,16-Di-O-acetyldarutoside. The information provided addresses potential issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a natural diterpenoid glycoside isolated from plants of the Siegesbeckia genus. It is structurally related to darutoside, a compound known for its anti-inflammatory and wound-healing properties. In research and drug development, this compound is often investigated for similar biological activities, including the potential to stimulate collagen production.
Q2: What are the likely degradation products of this compound that I should be aware of?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the most probable degradation products arise from the hydrolysis of the two acetyl ester groups. This would result in the formation of 15-O-acetyldarutoside, 16-O-acetyldarutoside, and ultimately, darutoside. Under more severe conditions, such as strong acidity or basicity, cleavage of the glycosidic bond could also occur, leading to the formation of the aglycone and the corresponding sugar moiety.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the pH, temperature, and light exposure during your experiments. Acetyl groups are particularly susceptible to hydrolysis under basic conditions. Therefore, maintaining a neutral or slightly acidic pH is recommended. Avoid high temperatures and prolonged exposure to light. For long-term storage, keep the compound in a cool, dark, and dry place, preferably at -20°C or below. When preparing solutions, use solvents that are free of acidic or basic impurities.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a highly effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method can separate the parent compound from its potential degradation products, allowing for their quantification. Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment of degradation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of biological activity.
-
Possible Cause: Degradation of this compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.
-
Check Solution pH: If working with aqueous solutions, measure the pH to ensure it is within a stable range (neutral to slightly acidic).
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Analyze Purity: Use an appropriate analytical method, such as HPLC, to check the purity of your stock solution and samples from the experiment. Compare the chromatograms to a reference standard to identify any potential degradation products.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review Sample Preparation: Evaluate your sample preparation workflow for any steps that might induce degradation, such as prolonged exposure to harsh pH or high temperatures.
-
Investigate Mobile Phase: Ensure the mobile phase used for HPLC is compatible with the compound and does not contribute to on-column degradation.
-
Conduct Forced Degradation Study: To tentatively identify the unknown peaks, you can perform a forced degradation study under controlled acidic, basic, and oxidative conditions. The degradation products formed can serve as markers to identify the unknown peaks in your experimental samples.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample in methanol and dilute for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples, along with an untreated control solution, using a validated stability-indicating HPLC method.
Data Presentation:
| Condition | Incubation Time | Incubation Temperature | Expected Primary Degradation Products |
| Acidic (0.1 M HCl) | 24 hours | 60°C | Darutoside, Aglycone |
| Basic (0.1 M NaOH) | 4 hours | Room Temperature | 15-O-acetyldarutoside, 16-O-acetyldarutoside, Darutoside |
| Oxidative (3% H₂O₂) | 24 hours | Room Temperature | Oxidation products (structure dependent) |
| Thermal | 48 hours | 80°C | Darutoside and other thermal decomposition products |
Visualizations
Technical Support Center: Siegesbeckia orientalis Extract Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural extracts of Siegesbeckia orientalis. It addresses common issues related to impurities encountered during the extraction, purification, and analysis of this medicinal plant.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my Siegesbeckia orientalis extract?
A1: Impurities in Siegesbeckia orientalis extracts can be broadly categorized into two groups:
-
Co-extracted Phytochemicals: These are naturally occurring compounds from the plant that are extracted along with the target active compounds. Depending on your research goal, these can be considered impurities. Common classes include tannins, saponins, alkaloids, flavonoids, phenols, and pigments (like chlorophyll).[1][2] A phytochemical screening of S. orientalis leaves revealed the presence of saponins, alkaloids, flavonoids, tannins, oxalates, cyanogenic glycosides, and phytates.[2]
-
Process-Related Impurities: These are contaminants introduced during the collection, processing, or extraction stages. They can include:
-
Residual Solvents: Volatile organic compounds from the extraction process (e.g., ethanol (B145695), methanol, ethyl acetate).[1][3]
-
Pesticides and Herbicides: From agricultural practices.
-
Heavy Metals: Absorbed from the soil and environment. One study noted the plant's potential for phytoextraction of cadmium.[4]
-
Microbial Contaminants: Bacteria or fungi from improper handling or storage.
-
Q2: My crude ethanol extract is a dark, sticky residue. How can I remove pigments and highly polar impurities?
A2: A dark and sticky extract is common and usually indicates the presence of chlorophyll (B73375) and other polar compounds. A multi-step fractionation approach is effective for cleanup. This typically involves liquid-liquid partitioning or solid-phase extraction (SPE). A common strategy is to re-dissolve the crude extract and partition it sequentially with solvents of increasing polarity, such as petroleum ether (or hexane), followed by ethyl acetate (B1210297), and then n-butanol.[1] This separates compounds based on their solubility, with non-polar impurities in the petroleum ether fraction and the desired semi-polar compounds often in the ethyl acetate fraction.
Q3: I am targeting diterpenoids, but suspect contamination with saponins. What is an effective removal strategy?
A3: Saponins are a common impurity that can interfere with the isolation and bioactivity screening of other compounds like diterpenoids. One effective method for their removal is using macroporous resins. For instance, D101 macroporous resin has been successfully used to purify an active fraction from a 50% ethanol extract of S. orientalis, enhancing its anti-inflammatory properties.[5][6] The choice of resin and elution conditions can be optimized to selectively bind and remove unwanted compounds.
Q4: How can I detect and quantify residual solvents in my final extract?
A4: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the gold standard for identifying and quantifying volatile organic impurities like residual solvents.[7] This technique separates volatile compounds based on their boiling points and provides mass spectra for definitive identification.
Q5: What are the recommended analytical techniques for identifying unknown impurities?
A5: A combination of chromatographic and spectroscopic techniques is typically required for comprehensive impurity profiling.[7][8]
-
HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is highly effective for separating and identifying non-volatile organic impurities.[9]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (1H-NMR, 13C-NMR) is crucial for elucidating the precise chemical structure of unknown impurities once they have been isolated.[10]
-
FTIR Spectroscopy: Fourier Transform Infrared Spectroscopy can provide information about the functional groups present in an impurity.[7]
Data on Potential Co-Extracted Impurities
The following tables summarize the types of compounds and quantitative phytochemical data reported in the literature for Siegesbeckia orientalis, which may be considered impurities depending on the target analyte.
Table 1: Major Phytochemical Classes in Siegesbeckia orientalis
| Compound Class | Specific Examples | Reference |
| Diterpenoids | ent-kaurane types, ent-pimarane types, Kirenol | [1][3][11] |
| Sesquiterpenoids | Germacrane types (e.g., Orientalide) | [1] |
| Flavonoids | Myricetin, Rhamnetin | [1] |
| Phenolic Compounds | Caffeic Acid, Chlorogenic Acid | [12] |
| Saponins | General class identified | [1][2] |
| Alkaloids | General class identified | [1][2] |
| Tannins | General class identified | [1][2] |
Table 2: Quantitative Phytochemical Analysis of S. orientalis Leaves
Data from a specific study on the chemical composition of the leaves.[2]
| Phytochemical | Concentration (mg/100g) |
| Saponins | 1100 ± 2.51 |
| Alkaloids | 980 ± 1.52 |
| Flavonoids | 840 ± 2.00 |
| Tannins | 300 ± 3.01 |
| Oxalates | 180 ± 1.00 |
| Cyanogenic Glycosides | 110 ± 1.15 |
| Phytate | 80 ± 0.50 |
Experimental Protocols
Protocol 1: General Extraction with Ethanol
This protocol describes a common method for obtaining a crude extract of S. orientalis.
-
Preparation: Air-dry the aerial parts of S. orientalis and grind them into a fine powder.
-
Extraction: Macerate or reflux the powdered plant material with 95% ethanol (a common ratio is 1:10, w/v).[3][6]
-
Filtration: Filter the resulting mixture through filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Drying: The resulting aqueous residue can be lyophilized (freeze-dried) or dried in a vacuum oven to yield the crude extract.
Protocol 2: Fractionation for Impurity Removal using Liquid-Liquid Partitioning
This protocol is used to separate the crude extract into fractions of different polarities.
-
Resuspend Crude Extract: Dissolve the dried crude extract from Protocol 1 in a suitable solvent, such as an ethanol-water mixture.
-
Petroleum Ether Partition: Transfer the solution to a separatory funnel and partition it against an equal volume of petroleum ether. Shake vigorously and allow the layers to separate. Collect the petroleum ether layer (non-polar fraction) and the aqueous layer. Repeat this step 2-3 times.
-
Ethyl Acetate Partition: Partition the remaining aqueous layer against an equal volume of ethyl acetate. Collect the ethyl acetate layer (semi-polar fraction) and the aqueous layer. Repeat this step 2-3 times.[1]
-
n-Butanol Partition: Partition the final aqueous layer against an equal volume of n-butanol to collect the polar fraction.
-
Concentration: Concentrate each of the collected fractions (petroleum ether, ethyl acetate, n-butanol, and remaining aqueous) separately using a rotary evaporator to yield the fractionated extracts.
Protocol 3: HPLC Method for Impurity Profiling
This is a general guideline for developing an HPLC method for the analysis of S. orientalis extracts. Specific parameters must be optimized for your target compounds and impurities.
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.[9]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and Solvent B (e.g., acetonitrile (B52724) or methanol) is typically effective.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm, 320 nm) to detect a wide range of compounds.
-
Sample Preparation: Dissolve a known amount of the extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Compare the chromatogram of the sample to that of reference standards to identify known compounds. Peaks that do not correspond to standards are potential impurities and may require further identification using techniques like LC-MS.
Visualizations
Caption: Experimental workflow for extraction, purification, and impurity analysis of S. orientalis.
Caption: Logical relationship and sources of common impurities in S. orientalis extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siegesbeckia orientalis extract [thegoodscentscompany.com]
- 5. Frontiers | Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation [frontiersin.org]
- 6. Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. rroij.com [rroij.com]
- 9. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting low bioactivity in 15,16-Di-O-acetyldarutoside experiments
Technical Support Center: 15,16-Di-O-acetyldarutoside
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Troubleshooting Guide: Low Bioactivity
This guide addresses common issues that may lead to lower-than-expected bioactivity of this compound in your experiments.
Question 1: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of anti-inflammatory response. Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Issue: this compound is reported to be soluble in water and some organic solvents.[1] However, poor solubility in your specific assay medium can lead to precipitation and a lower effective concentration. The compound may also degrade over the course of your experiment.
-
Troubleshooting:
-
Confirm Solubility: Visually inspect your stock solution and final assay medium for any precipitates.
-
Optimize Solvent: Consider using a small amount of a biocompatible co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects your assay (typically <0.5%).
-
Assess Stability: To check for degradation, incubate the compound in your assay buffer for the duration of your experiment. Analyze its integrity at different time points using a suitable method like High-Performance Liquid Chromatography (HPLC).
-
-
-
Experimental Setup:
-
Issue: The concentration range, incubation time, or cell conditions may not be optimal for observing the desired effect.
-
Troubleshooting:
-
Concentration Range: Test a broader range of concentrations. It's possible the effective concentration is higher or lower than initially tested.
-
Incubation Time: Vary the incubation time with the compound. Some effects may be time-dependent.
-
Cellular Health: Ensure your cells are healthy, within a consistent passage number, and free from contamination like mycoplasma, which can alter cellular responses.
-
-
-
Compound Handling:
-
Issue: Improper storage or handling can lead to compound degradation.
-
Troubleshooting:
-
Storage: Store the compound as recommended by the supplier, typically at -20°C for powder and -80°C for solutions in solvent.[2]
-
Fresh Solutions: Prepare fresh stock solutions and dilutions for each experiment to minimize degradation.
-
-
Question 2: My results for collagen synthesis stimulation are inconsistent across experiments. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental procedures.
-
Assay Variability:
-
Issue: Cell-based assays for collagen synthesis can be sensitive to minor changes in conditions.
-
Troubleshooting:
-
Standardize Protocols: Maintain strict consistency in all experimental steps, including cell seeding density, media changes, and reagent preparation.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to benchmark your results. For example, a known collagen synthesis inducer like TGF-β could serve as a positive control.
-
Plate Edge Effects: Avoid using the outermost wells of microplates, as they are more susceptible to evaporation and temperature gradients.
-
-
-
Compound Dilution:
-
Issue: Serial dilutions can introduce variability if not performed accurately.
-
Troubleshooting:
-
Careful Pipetting: Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a new stock solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a natural diterpenoid compound extracted from plants of the Siegesbeckia genus, within the Asteraceae family.[2][3] It is a derivative of darutoside. Its reported biological activities include anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[1] It is also known to stimulate collagen synthesis and skin repair mechanisms.[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
While it is reported to be soluble in water, for cell-based assays, a common practice for similar compounds is to prepare a high-concentration stock solution in a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be diluted in the aqueous assay medium to the final desired concentration. It is crucial to keep the final DMSO concentration low (e.g., <0.5%) to avoid solvent-induced artifacts in your experiment.
Q3: How should I store this compound?
For long-term storage, the powdered form of the compound should be kept at -20°C. Once dissolved in a solvent, stock solutions should be stored at -80°C to maintain stability.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What are some potential signaling pathways modulated by this compound?
Based on its reported bioactivities, this compound may influence the following pathways:
-
Anti-inflammatory effects: It may inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation.
-
Collagen synthesis: It could stimulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in the production of extracellular matrix proteins like collagen.
Data Presentation
Table 1: Hypothetical Effective Concentration Ranges for Bioactivity Assays
| Assay Type | Cell Line | Parameter Measured | Hypothetical EC₅₀ (µM) | Recommended Concentration Range (µM) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | 15 | 1 - 100 |
| Collagen Synthesis | Human Dermal Fibroblasts (HDFs) | Pro-collagen Type I secretion | 25 | 5 - 150 |
| Antioxidant | DPPH radical scavenging | Absorbance at 517 nm | 50 | 10 - 250 |
Note: These values are hypothetical and should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay as an indicator of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Protocol 2: Collagen Synthesis Assay in Human Dermal Fibroblasts
-
Cell Culture: Plate Human Dermal Fibroblasts (HDFs) in a 24-well plate at a density of 1 x 10⁵ cells/well and grow to confluence.
-
Serum Starvation: Synchronize the cells by incubating in serum-free medium for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 5, 25, 75, 150 µM) in serum-free medium. Include a positive control (e.g., TGF-β) and a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Measurement: Quantify the amount of pro-collagen Type I in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Normalize the collagen production to the total protein content of the cell lysate and compare the treated groups to the vehicle control.
Visualizations
Caption: A workflow for troubleshooting low bioactivity.
Caption: A potential anti-inflammatory signaling pathway.
Caption: A potential pathway for collagen synthesis stimulation.
References
Technical Support Center: Ensuring Consistency in Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and control batch-to-batch variability in plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in plant extracts?
Batch-to-batch variability in plant extracts is a significant challenge that can affect experimental reproducibility and product efficacy. The primary sources of this variability can be categorized into three main areas: raw material variations, processing and manufacturing inconsistencies, and post-extraction handling.
-
Raw Material (Botanical) Variability : The chemical composition of the starting plant material is inherently variable.[1][2] Factors influencing this include:
-
Genetics : Different cultivars or genetic strains of the same plant species can produce different profiles of secondary metabolites.
-
Geographical Location and Climate : Soil composition, altitude, temperature, and rainfall all impact the biochemical pathways within the plant, altering the concentration of active compounds.[3][4]
-
Harvesting Time : The concentration of specific phytochemicals can fluctuate with the plant's growth cycle, season, and even the time of day of harvesting.[3][5]
-
Post-Harvest Handling : The drying process, storage conditions, and transportation of the raw plant material can lead to degradation or alteration of chemical constituents.[1][5]
-
-
Processing and Manufacturing Inconsistencies : The methods used to create the extract can introduce significant variability.[1] Key factors include:
-
Extraction Method : The choice of solvent, temperature, pressure, and duration of extraction can dramatically alter the profile of extracted compounds.[6][7]
-
Purification and Concentration : Steps like chromatography and evaporation can vary in efficiency, leading to differences in the final concentration of target compounds.[8]
-
Equipment : Differences in equipment calibration and performance can affect the consistency of the extraction process.[9]
-
Standard Operating Procedures (SOPs) : A lack of strict adherence to validated SOPs can introduce human error and process deviations.
-
-
Post-Extraction Handling and Storage :
-
Storage Conditions : Exposure to light, heat, and air can degrade the extract over time.
-
Excipients : The addition of excipients in formulated products can interact with the extract components.
-
Troubleshooting Guides
Problem 1: My current batch of extract shows a different chromatographic profile (e.g., HPLC, HPTLC) compared to previous batches.
A different chromatographic fingerprint indicates a change in the chemical composition of the extract. This is a common and critical issue.
Workflow for Troubleshooting Chromatographic Profile Deviations
Caption: Troubleshooting workflow for inconsistent chromatographic profiles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Shift in Raw Material Source | Verify the source : Confirm the species, geographical origin, and supplier of the raw plant material. Use techniques like DNA barcoding for definitive species authentication.[3][7] Solution : Implement a robust supplier qualification program and require a certificate of analysis (CoA) for each batch of raw material. |
| Variation in Harvest Time or Conditions | Review harvest records : Check if the harvest season or environmental conditions differed from previous batches.[3] Solution : Standardize harvesting protocols as part of Good Agricultural and Collection Practices (GACP). |
| Inconsistent Extraction Parameters | Audit the extraction process : Review logs for solvent-to-solid ratio, extraction time, temperature, and solvent polarity.[6] Solution : Adhere strictly to validated Standard Operating Procedures (SOPs) under a Good Manufacturing Practice (GMP) framework.[9][10] |
| Analytical Method Variability | Check instrument performance : Verify calibration, column performance, and mobile phase preparation. Solution : Validate the analytical method for robustness, repeatability, and accuracy. Use a standardized reference material for comparison. |
| Degradation of Extract | Review storage conditions : Check the age of the extract and the temperature and light conditions under which it was stored. Solution : Establish and adhere to defined shelf-life and storage conditions based on stability studies. |
Problem 2: The biological activity of my plant extract is inconsistent between batches, even though the concentration of the primary marker compound is the same.
This issue highlights the complexity of plant extracts, where biological effects are often the result of synergistic interactions between multiple compounds.[11]
Logical Relationship of Factors Affecting Biological Activity
Caption: Interplay of extract components affecting biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Variation in Synergistic Compounds | Broaden the analysis : Use chromatographic fingerprinting (e.g., HPTLC, HPLC) to create a comprehensive chemical profile of the entire extract, not just the primary marker.[2] Solution : Standardize the extract based on a chemical fingerprint profile or quantify multiple key compounds. |
| Presence of Antagonistic Compounds | Investigate minor peaks : In your chromatogram, investigate unidentified or minor peaks that may have inhibitory effects. Solution : Modify the extraction or purification process to remove these compounds if they are identified and confirmed to be antagonistic. |
| Changes in Bioavailability | Analyze the extract matrix : The overall composition, including tannins, saponins, or glycosides, can affect the absorption and metabolism of the active compounds.[11][12] Solution : Implement bioactivity-guided fractionation to identify key synergistic components and standardize the extract for these as well. |
| In Vitro Assay Variability | Validate the bioassay : Ensure the biological assay is robust and reproducible. Run positive and negative controls with every experiment. Solution : Develop and validate a cell-based or other functional bioassay as part of the quality control release criteria for each batch. |
Key Experimental Protocols
Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting for Quality Control
HPTLC is a powerful technique for creating a chemical fingerprint to assess the overall composition of a plant extract and compare it across batches.
Methodology:
-
Sample Preparation :
-
Accurately weigh 1.0 g of the dried plant extract.
-
Dissolve in 10.0 mL of an appropriate solvent (e.g., methanol, ethanol).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Use the supernatant for application.
-
-
Chromatographic Conditions :
-
Stationary Phase : HPTLC plates, silica (B1680970) gel 60 F254.
-
Application : Apply 5 µL of the sample and a reference standard as 8 mm bands.
-
Mobile Phase : Develop a suitable solvent system based on the polarity of the target compounds (e.g., Toluene:Ethyl Acetate:Formic Acid for flavonoids).
-
Development : Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying : Dry the plate in a stream of warm air.
-
-
Detection and Documentation :
-
Examine the plate under UV light at 254 nm and 366 nm before and after derivatization.
-
Derivatization : Spray the plate with a suitable reagent (e.g., Natural Products-Polyethylene Glycol reagent for flavonoids).
-
Document the chromatograms using a photo-documentation system.
-
-
Data Analysis :
-
Compare the fingerprint of the test batch with that of a standardized reference batch.
-
Look for the presence, absence, and relative intensity of bands at specific Rf values.
-
Protocol 2: Quantification of a Marker Compound using High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, identification, and quantification of specific compounds in an extract.[3][13]
Methodology:
-
Standard Preparation :
-
Prepare a stock solution of the reference standard (e.g., quercetin (B1663063) at 1 mg/mL in methanol).
-
Create a series of calibration standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh 100 mg of the plant extract.
-
Dissolve in 10 mL of methanol, sonicate for 15 minutes.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for Flavonoids) :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detector : UV-Vis or Diode Array Detector (DAD) at a specific wavelength (e.g., 360 nm for quercetin).
-
-
Data Analysis :
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Identify the marker compound in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of the marker compound in the sample using the regression equation from the calibration curve.
-
Data Presentation: Comparison of Analytical Techniques
| Technique | Primary Use | Strengths | Limitations | Typical Application |
| HPTLC | Qualitative Fingerprinting, Semi-quantitative analysis | High throughput, low cost, visual comparison of complex mixtures.[13] | Lower resolution and sensitivity than HPLC. | Rapid screening of raw materials and finished product consistency. |
| HPLC-UV/DAD | Quantification of known marker compounds, Purity testing | High resolution, high sensitivity, accurate quantification.[3][14] | Requires reference standards, can be time-consuming. | Gold standard for quantifying active or marker compounds. |
| GC-MS | Analysis of volatile and semi-volatile compounds | Excellent for essential oils and aromatic compounds, provides structural information (MS).[3][13] | Not suitable for non-volatile or thermally labile compounds. | Quality control of herbal essential oils and fragrances. |
| UV-Vis Spec. | Quantification of total compound classes | Rapid, simple, inexpensive. | Non-specific, measures total content (e.g., total phenolics) rather than individual compounds.[11][14] | Quick estimation of total flavonoid or phenolic content. |
| DNA Barcoding | Authentication of raw material | Highly accurate species identification.[3][7] | Does not provide information on chemical composition. | Verifying the botanical identity of the starting material. |
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. chitosanlab.com [chitosanlab.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. masi.eu [masi.eu]
- 8. Ensuring Consistency: Quality Control and Standardization in Plant Extract Analysis [greenskybio.com]
- 9. nafdac.gov.ng [nafdac.gov.ng]
- 10. WHO Guidelines on Good Manufacturing Practices (GMP) for Herbal Medi... [medbox.org]
- 11. millenniumherbal.com [millenniumherbal.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical techniques used in phytochemistry- a comprehensive review [wisdomlib.org]
- 14. phcogres.com [phcogres.com]
Technical Support Center: Optimizing Cell Viability in High-Concentration 15,16-Di-O-acetyldarutoside Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of 15,16-Di-O-acetyldarutoside. Our aim is to help you navigate common challenges and optimize your cell viability experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product derived from plants of the Siegesbeckia genus, belonging to the Asteraceae family.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and regenerative properties.[3] Some studies on related compounds from Siegesbeckia have also indicated potential cytotoxic effects, particularly at higher concentrations.[4][5]
Q2: What is the primary mechanism of action for darutoside (B600181) compounds?
A2: Darutoside and its derivatives have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[6] Extracts from Siegesbeckia, containing these compounds, have also been observed to influence the mitogen-activated protein kinase (MAPK) pathway and apoptosis-related proteins.[7][8] It is suggested that this compound may stimulate collagen synthesis and support skin repair mechanisms.[9]
Q3: What are the common challenges when working with high concentrations of this compound in cell viability assays?
A3: Researchers may encounter several challenges, including:
-
Poor Solubility: The compound can have limited solubility in aqueous cell culture media, potentially leading to precipitation and inaccurate dosing.[10]
-
Cytotoxicity: At high concentrations, this compound and related compounds may induce cytotoxicity, which could be misinterpreted as a specific experimental effect.[4][10]
-
Assay Interference: As with many natural products, there is a potential for interference with assay reagents or detection methods.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving darutoside and its derivatives.[11][12] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solvent-induced toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in the culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.- Optimize the final DMSO concentration, ensuring it remains non-toxic to the cells (ideally ≤ 0.1%).- Prepare the final dilution immediately before adding it to the cells. |
| High variability between replicate wells. | - Uneven dissolution of the compound.- Inconsistent cell seeding density.- "Edge effects" in the microplate. | - Ensure the stock solution is thoroughly mixed before each dilution step.- Use a calibrated multichannel pipette for cell seeding and compound addition.- To minimize edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| Unexpectedly high cytotoxicity observed. | - The compound exhibits genuine cytotoxicity at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high.- The compound has degraded, leading to toxic byproducts. | - Perform a dose-response experiment to determine the cytotoxic threshold.- Include a vehicle control (medium with the same final DMSO concentration) to assess solvent toxicity.- Store the stock solution of the compound at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11] |
| Assay signal interference (e.g., colorimetric or fluorescent assays). | - The compound itself may be colored or fluorescent.- The compound may react with the assay substrate (e.g., MTT, resazurin). | - Run a control plate with the compound in cell-free medium to check for background signal.- Consider using an alternative viability assay with a different detection principle (e.g., ATP-based luminescence assay). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound in 100% DMSO to make a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[11]
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in 100% DMSO.
-
Prepare Final Working Solutions: Dilute the intermediate solutions into pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium does not exceed a non-toxic level (e.g., 0.1% - 0.5%). Mix immediately and add to the cells.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Visualizations
Putative Signaling Pathway for Siegesbeckia Compounds in Inflammation and Cell Viability
Caption: Putative signaling pathways affected by Siegesbeckia compounds.
Experimental Workflow for High-Concentration Compound Screening
Caption: Workflow for optimizing high-concentration compound cell viability assays.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues in cell viability assays.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. us.typology.com [us.typology.com]
- 4. Suppressive Effects of Siegesbeckia orientalis Ethanolic Extract on Proliferation and Migration of Hepatocellular Carcinoma Cells through Promoting Oxidative Stress, Apoptosis and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Cytotoxic Sesquiterpenoids from Siegesbeckia glabrescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Twenty-four-week oral dosing toxicities of Herba Siegesbeckiae in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Sigesbeckia pubescens Extract on Glutamate-Induced Oxidative Stress in HT22 Cells via Downregulation of MAPK/caspase-3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1188282-02-1 | NXB28202 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15,16-Di-O-acetyldarutoside Animal Dosing Studies
This technical support center provides guidance and troubleshooting for researchers utilizing 15,16-Di-O-acetyldarutoside in animal studies. The information is curated for professionals in drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a natural diterpenoid compound found in plants of the Siegesbeckia genus, belonging to the Asteraceae family.[1] Its parent compound, darutoside (B600181), has demonstrated significant anti-inflammatory activity.[2] Research suggests that darutoside and related compounds may be beneficial for conditions like gouty arthritis by reducing inflammatory markers such as IL-8, TNF-α, IL-1β, and NF-κB.[2] It is also explored in dermatology for its potential to stimulate tissue regeneration and collagen production.[3][4][5]
Q2: Are there any established animal dosing regimens for this compound?
A2: Currently, there is a lack of publicly available, specific animal dosing data for this compound. However, studies on the related compound, darutoside, can provide a starting point for dose-range finding studies. For instance, in a study on gouty arthritis in rats, darutoside was administered at different dosages. Researchers should perform dose-range finding studies to determine the optimal and safe dosage for this compound in their specific animal model.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility and formulation of this compound are critical for successful in vivo studies. A common approach for compounds with limited aqueous solubility is to use a co-solvent system. A suggested formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] It is crucial to develop a stable and non-toxic formulation appropriate for the chosen route of administration and animal model.[1] An in vivo formulation calculator can be a useful tool for preparing the dosing solution.[1]
Q4: What are the key principles for refining animal dosing in my studies?
A4: The refinement of animal dosing protocols is guided by the "3Rs" principle: Replacement, Reduction, and Refinement.[6] The goal is to minimize animal distress while ensuring scientifically sound and reproducible results.[6][7] This involves a systematic approach to determine the minimum effective dose and to avoid adverse effects.[6][7] Key aspects include careful selection of animal models, use of appropriate endpoints, and minimizing pain and distress through optimized procedures.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the selected vehicle. | The compound may have low aqueous solubility. | - Utilize a co-solvent system (e.g., DMSO, PEG300, Tween 80).- Consider alternative formulation strategies such as nanoemulsions or solid lipid nanoparticles to improve solubility and bioavailability.[8]- Conduct small-scale solubility tests with different vehicles before preparing large batches. |
| Unexpected toxicity or adverse events in animals at predicted "safe" doses. | - Species-specific sensitivity.- Formulation-related toxicity.- Rapid absorption and high peak plasma concentrations. | - Conduct a thorough literature review of the toxicity of related compounds.- Perform a dose-escalation study starting with a very low dose.- Evaluate the toxicity of the vehicle alone in a control group.- Consider alternative routes of administration that may reduce peak plasma levels, such as oral or subcutaneous instead of intravenous. |
| High variability in experimental results between animals. | - Inconsistent dosing technique.- Individual differences in animal metabolism and health status.- Stress-induced physiological changes. | - Ensure all personnel are properly trained in the dosing procedure.- Use a consistent time of day for dosing and measurements.- Acclimatize animals to the experimental procedures to reduce stress.- Increase the number of animals per group to improve statistical power, while adhering to the principles of reduction.[6] |
| Difficulty in determining the optimal dose for efficacy studies. | - Lack of preliminary pharmacokinetic and pharmacodynamic data.- Inappropriate endpoints for assessing efficacy. | - Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9]- Perform a dose-response study to identify the minimum effective dose.- Select and validate sensitive and specific biomarkers of efficacy. |
Experimental Protocols
Dose Range-Finding (Dose Escalation) Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential toxicities of this compound.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., Sprague Dawley rats, male, 8 weeks old).
-
Group Allocation: Assign animals to several groups (e.g., 5 groups of 3 animals each: vehicle control and four escalating dose groups).
-
Dose Selection: Based on data from related compounds like darutoside, start with a low dose (e.g., 1 mg/kg) and escalate geometrically (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).
-
Administration: Administer the compound via the intended route (e.g., oral gavage) once daily for a set period (e.g., 7 days).
-
Observation: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake).
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dose: Administer a single dose of this compound (a dose expected to be in the therapeutic range, determined from the dose-ranging study).
-
Administration: Administer via the intended clinical route (e.g., oral) and also intravenously to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The use of microsampling techniques can help to reduce the number of animals required.[7]
-
Analysis: Analyze plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Visualizations
Signaling Pathway
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for refining animal dosing regimens.
Troubleshooting Logic
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. darutoside, 59219-65-7 [thegoodscentscompany.com]
- 4. Darutoside | 59219-65-7 | MD46041 | Biosynth [biosynth.com]
- 5. Darutoside | Cosmetic Ingredients Guide [ci.guide]
- 6. Refinements to Animal Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics, metabolism, bioavailability, tissue distribution and excretion studies of 16α-hydroxycleroda-3, 13(14) Z -dien-15, 16-olide-a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical method validation for 15,16-Di-O-acetyldarutoside quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 15,16-Di-O-acetyldarutoside quantification. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
-
Answer: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites on the column, such as residual silanols. To address this, consider using a base-deactivated column or adding a competitive base, like triethylamine, to the mobile phase. Another potential cause is column overload, which can be resolved by injecting a smaller sample volume or diluting the sample. Additionally, ensure that the sample solvent is compatible with the mobile phase to prevent poor peak shape.
-
Question: I am observing peak fronting for my this compound standard. What should I investigate?
-
Answer: Peak fronting is often an indication of column overload. Try reducing the concentration of your sample. It can also be caused by channeling in the column packing material. If reducing the sample concentration does not resolve the issue, the column may need to be replaced.
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. How can I stabilize it?
-
Answer: Fluctuations in retention time can be attributed to several factors. First, ensure your HPLC system is properly equilibrated with the mobile phase before starting the analytical run. Inconsistent mobile phase composition can also lead to shifts, so ensure accurate preparation and thorough mixing of your mobile phase components. Check for leaks in the pump and fittings, as this can affect the flow rate. Temperature fluctuations can also impact retention time, so using a column oven is highly recommended for consistent results.
Issue 3: High Backpressure
-
Question: My HPLC system is showing unusually high backpressure during the analysis of this compound. What are the likely causes and how can I fix it?
-
Answer: High backpressure is a common issue in HPLC. It is often caused by a blockage in the system. Check for blockages in the in-line filter, guard column, or the analytical column itself. Particulate matter from the sample can also contribute to high backpressure, so ensure your samples are filtered through a 0.45 µm or 0.22 µm filter before injection. A high flow rate or a mobile phase with high viscosity can also lead to increased pressure.
Issue 4: Baseline Noise or Drift
-
Question: I am experiencing a noisy or drifting baseline in my chromatograms. What could be the problem?
-
Answer: A noisy or drifting baseline can interfere with accurate quantification. This can be caused by an issue with the detector lamp, contaminated or improperly degassed mobile phase, or leaks in the system. Ensure your mobile phase is prepared with high-purity solvents and is adequately degassed. Check the detector lamp's energy output and replace it if necessary. A dirty flow cell can also contribute to baseline noise and may require cleaning.
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding the analytical method validation for this compound quantification.
-
Question: What type of HPLC column is recommended for the quantification of this compound?
-
Answer: For the analysis of diterpenoid glycosides like this compound, a reversed-phase C18 column is a common and effective choice. An amino (NH2) column can also be used, particularly for separating closely related glycosides.[1][2]
-
Question: What is a typical mobile phase for the HPLC analysis of this compound?
-
Answer: A common mobile phase for separating diterpenoid glycosides is a mixture of acetonitrile (B52724) and water.[1][2] The ratio can be optimized to achieve the desired separation. A gradient elution, where the proportion of acetonitrile is increased over time, is often used to resolve complex mixtures. Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape.
-
Question: What detection wavelength should be used for the quantification of this compound?
-
Answer: Diterpenoid glycosides typically lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.[1][2]
-
Question: How can I ensure the linearity of my calibration curve for this compound?
-
Answer: To ensure linearity, prepare a series of calibration standards spanning the expected concentration range of your samples. A minimum of five concentration levels is recommended. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Question: What are the key parameters to evaluate during analytical method validation?
-
Answer: The key parameters for analytical method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Protocols
HPLC Method for Quantification of this compound
This protocol provides a general starting point for developing a quantitative HPLC method for this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Analytical Method Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of an analytical method for quantification.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Robustness | No significant change in results with small variations in method parameters. |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Troubleshooting Decision Tree.
References
Validation & Comparative
15,16-Di-O-acetyldarutoside vs. Darutoside: A Comparative Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of darutoside (B600181) and its derivative, 15,16-Di-O-acetyldarutoside. Both compounds are naturally occurring diterpenoids found in Siegesbeckia orientalis, a plant with a history of use in traditional medicine for inflammatory conditions. While extensive research has elucidated the bioactivity of darutoside, data on this compound is notably scarce, precluding a direct quantitative comparison at this time. This document summarizes the available evidence for darutoside and highlights the current knowledge gap regarding its di-acetylated counterpart.
Comparative Bioactivity Data
A thorough review of published literature reveals a significant disparity in the available bioactivity data for these two compounds. While darutoside has been the subject of numerous studies investigating its anti-inflammatory and wound-healing properties, there is a conspicuous absence of quantitative data for this compound. The following table summarizes the currently available information.
| Bioactivity Parameter | Darutoside | This compound |
| Anti-inflammatory Activity | ||
| Inhibition of Nitric Oxide (NO) Production | Demonstrated, but specific IC50 values are not consistently reported in the reviewed literature. The anti-inflammatory effect is attributed to the suppression of iNOS expression.[1] | No quantitative data available. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Demonstrated to reduce the production of TNF-α and IL-6 in LPS-stimulated macrophages.[1] | No quantitative data available. |
| Cytotoxicity | ||
| IC50 in various cancer cell lines | Data not available in the reviewed literature. | No quantitative data available. |
| Wound Healing | Promotes wound healing by regulating macrophage polarization and stimulating tissue regeneration.[2] | No data available. |
| Collagen Synthesis | Stimulates collagen production, contributing to its skin-regenerating effects. | No data available. |
Known Signaling Pathways and Mechanism of Action
Darutoside exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The di-acetylation at the 15 and 16 positions in this compound may influence its interaction with cellular targets, potentially altering its bioactivity, though this remains to be experimentally verified.
Darutoside: Inhibition of NF-κB and MAPK Signaling Pathways
Darutoside has been shown to attenuate inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in macrophages stimulated with lipopolysaccharide (LPS).[1]
-
NF-κB Pathway: Darutoside inhibits the degradation of IκB-α, the inhibitory protein of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1][3]
-
MAPK Pathway: Darutoside has been observed to suppress the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK.[1] The MAPK pathway is crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to assess the anti-inflammatory and cytotoxic activities of compounds like darutoside. These protocols can be adapted for the evaluation of this compound.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.[4]
2. Compound Treatment and LPS Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (darutoside or this compound). A vehicle control (e.g., DMSO) is also included.
-
After a 1-hour pre-incubation with the test compound, cells are stimulated with 1 µg/mL of LPS.
3. Measurement of Nitrite (B80452) Concentration:
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
1. Cell Seeding:
-
Target cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Conclusion and Future Directions
The available scientific literature strongly supports the anti-inflammatory and regenerative properties of darutoside, with a well-defined mechanism of action involving the NF-κB and MAPK signaling pathways. In stark contrast, this compound remains largely uncharacterized in terms of its bioactivity. The addition of two acetyl groups to the darutoside structure would be expected to increase its lipophilicity, which could potentially enhance its cell membrane permeability and alter its interaction with target proteins. This modification could lead to either enhanced or diminished bioactivity compared to the parent compound.
To provide a comprehensive comparison, further research is imperative. Future studies should focus on:
-
Direct Comparative Bioassays: Conducting head-to-head in vitro and in vivo studies to compare the anti-inflammatory, cytotoxic, and wound-healing properties of this compound and darutoside.
-
Quantitative Analysis: Determining the IC50 values of this compound in various bioassays to allow for a quantitative assessment of its potency.
-
Mechanistic Studies: Investigating the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, to understand if the di-acetylation alters its mechanism of action.
Such studies will be crucial for determining the therapeutic potential of this compound and for understanding the structure-activity relationships of this class of diterpenoids.
References
- 1. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation [frontiersin.org]
- 5. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Siegesbeckia Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The genus Siegesbeckia, a staple in traditional medicine, is a rich source of diterpenoids with potent anti-inflammatory properties. These compounds have garnered significant attention for their potential in treating various inflammatory conditions. This guide provides an objective comparison of the anti-inflammatory effects of various Siegesbeckia diterpenoids, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in drug discovery and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of diterpenoids isolated from different Siegesbeckia species has been evaluated using various in vitro assays. A common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of an inflammatory response. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Diterpenoid | Plant Source | Experimental Model | Parameter Measured | IC50 Value (μM) | Reference |
| Siegetalis H | Sigesbeckia glabrescens | LPS-stimulated RAW264.7 murine macrophages | NO Production Inhibition | 17.29 | [1][2] |
| Sigesbeckia K | Sigesbeckia glabrescens | LPS-induced BV2 microglial cells | NO Production Inhibition | 62.56 | [3][4][5] |
| Sigesbeckia L | Sigesbeckia glabrescens | LPS-induced BV2 microglial cells | NO Production Inhibition | 62.56 | [3][5] |
| Sigesbeckia J | Sigesbeckia glabrescens | LPS-induced BV2 microglial cells | NO Production Inhibition | 58.74 | [6] |
| Kirenol | Siegesbeckia orientalis | - | Topical anti-inflammatory and analgesic | - | [7] |
| 3-O-acetyldarutigenol | Sigesbeckia glabrescens | Acetylcholinesterase (AChE) Inhibition | - | 7.02 | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Siegesbeckia diterpenoids' anti-inflammatory effects.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated by an inflammatory agent like lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW264.7 murine macrophages or BV2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test diterpenoid for a specified period (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and co-incubated with the test compound for a further 24 hours.
Measurement of Nitric Oxide:
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Western Blot Analysis for Inflammatory Mediators and Signaling Proteins
This technique is used to measure the levels of specific proteins involved in the inflammatory cascade, such as iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Protein Extraction and Quantification:
-
After treatment as described above, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
Electrophoresis and Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathways in Inflammation
The anti-inflammatory effects of Siegesbeckia diterpenoids are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and points of inhibition by Siegesbeckia diterpenoids.
Caption: MAPK signaling pathway and points of inhibition by Siegesbeckia diterpenoids.
Summary of Findings
The experimental data clearly indicates that diterpenoids isolated from Siegesbeckia species possess significant anti-inflammatory properties. Siegetalis H, from Sigesbeckia glabrescens, demonstrates notable potency in inhibiting NO production with an IC50 value of 17.29 μM.[1][2] Other diterpenoids from the same species, such as Sigesbeckia K, L, and J, also exhibit inhibitory effects, though to a lesser extent.[3][4][5][6]
Mechanistic studies reveal that these compounds exert their effects by targeting key inflammatory signaling pathways. Several Siegesbeckia diterpenoids have been shown to suppress the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[1][2][8] Furthermore, they can inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[8] By modulating these pathways, Siegesbeckia diterpenoids effectively reduce the expression of pro-inflammatory enzymes like iNOS and COX-2, and the production of inflammatory cytokines.[1][2]
This comparative guide highlights the potential of Siegesbeckia diterpenoids as lead compounds for the development of novel anti-inflammatory drugs. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Diterpenoids from Sigesbeckia glabrescens with anti-inflammatory and AChE inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigesbeckia K and L, two new diterpenoids from Sigesbeckia glabrescens with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigesbeckia K and L, two new diterpenoids from Sigesbeckia glabrescens with anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 15,16-Di-O-acetyldarutoside and Asiaticoside on Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 15,16-Di-O-acetyldarutoside and asiaticoside (B1665284) in stimulating collagen synthesis, a critical process in wound healing, tissue regeneration, and anti-aging applications. While both compounds are of natural origin and have demonstrated potential in promoting components of the extracellular matrix, the available scientific literature provides a more comprehensive picture for asiaticoside.
Executive Summary
Asiaticoside, a triterpenoid (B12794562) saponin (B1150181) from Centella asiatica, has been extensively studied and shown to significantly increase the synthesis of type I and type III collagen. Its mechanism of action is well-documented, primarily involving the activation of the TGF-β/Smad signaling pathway. In contrast, this compound, a diterpenoid from Siegesbeckia orientalis, is associated with pro-collagen activities; however, direct quantitative evidence of its efficacy on collagen synthesis is less prevalent in the available scientific literature. The related compound, darutoside (B600181), has been noted to promote wound healing, potentially through modulation of the NF-κB signaling pathway in macrophages, which can indirectly influence tissue repair and collagen deposition. This guide synthesizes the current data to facilitate an evidence-based comparison.
Quantitative Data on Collagen Synthesis
The following tables summarize the available quantitative data on the effects of asiaticoside on collagen synthesis. Due to a lack of specific quantitative studies on this compound's direct impact on collagen synthesis in the provided search results, a comparative table for this compound cannot be constructed with the same level of detail.
Table 1: Efficacy of Asiaticoside on Type I and Type III Collagen Synthesis in Human Dermal Fibroblasts (HDF)
| Treatment | Concentration | Incubation Time | Collagen Type I Synthesis (vs. Control) | Collagen Type III Synthesis (vs. Control) | Reference |
| Asiaticoside | 2.50 µg/mL | 24 hours | Not significantly different | Significant increase | [1] |
| Asiaticoside | 25-100 µg/mL | 72 hours | Dose-dependent increase in mRNA and protein | Not specified | [2] |
| Asiaticoside | Not specified | 48 hours | 25-30% increase | No significant increase | [3] |
Note: The control group is untreated cells.
Signaling Pathways
Asiaticoside
Asiaticoside primarily enhances collagen synthesis through the TGF-β/Smad signaling pathway . It induces the phosphorylation of Smad2 and Smad3, leading to the formation of a complex with Smad4. This complex then translocates to the nucleus to activate the transcription of target genes, including those for type I and type III collagen.[4]
This compound (Darutoside)
The direct signaling pathway for this compound in fibroblast-mediated collagen synthesis is not well-elucidated in the provided search results. However, studies on the related compound darutoside suggest an indirect influence on the tissue repair process. Darutoside has been shown to regulate macrophage polarization by inhibiting the NF-κB signaling pathway . This anti-inflammatory action can create a more favorable environment for tissue regeneration and subsequent collagen deposition by modulating cytokine expression.
Experimental Protocols
In Vitro Assessment of Collagen Synthesis by Asiaticoside
The following is a generalized protocol based on methodologies reported in the literature for assessing the effect of asiaticoside on collagen synthesis in human dermal fibroblasts.[1][2]
1. Cell Culture:
-
Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency and seeded into multi-well plates for experiments.
2. Treatment:
-
After cell attachment, the culture medium is replaced with a serum-free medium containing various concentrations of asiaticoside (e.g., 0-100 µg/mL).
-
A control group receives the vehicle (e.g., DMSO) at the same concentration used to dissolve the asiaticoside.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. Quantification of Collagen Synthesis:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to measure the secreted pro-collagen type I and type III using commercially available ELISA kits.
-
Western Blotting: Cell lysates are prepared to analyze the intracellular levels of collagen and key signaling proteins (e.g., phosphorylated Smad2/3).
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from the cells to quantify the mRNA expression levels of collagen genes (e.g., COL1A1 and COL3A1).
Conclusion
The currently available scientific evidence strongly supports the efficacy of asiaticoside as a potent inducer of type I and type III collagen synthesis in human dermal fibroblasts. Its mechanism of action through the TGF-β/Smad pathway is well-characterized, providing a solid foundation for its application in dermatological and cosmetic formulations aimed at skin regeneration and anti-aging.
While This compound and its related compound darutoside show promise in the realm of tissue repair and anti-inflammatory action, there is a clear need for more direct and quantitative research to establish their specific efficacy and mechanism in stimulating collagen synthesis. Future studies should focus on in vitro experiments with human dermal fibroblasts to quantify changes in collagen production at both the protein and gene expression levels, and to elucidate the precise signaling pathways involved. Such data would be crucial for a direct and comprehensive comparison with well-established compounds like asiaticoside.
References
- 1. researchgate.net [researchgate.net]
- 2. Asiaticoside induces type I collagen synthesis and osteogenic differentiation in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 15,16-Di-O-acetyldarutoside
In the quantitative analysis of pharmaceutical compounds, the choice of analytical methodology is paramount to ensure accuracy, sensitivity, and reliability. This guide provides a comprehensive cross-validation comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 15,16-Di-O-acetyldarutoside, a diterpenoid glycoside of significant interest. This comparison is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Quantitative Performance Comparison
The cross-validation of HPLC and LC-MS methods for this compound was evaluated based on key performance parameters as defined by regulatory guidelines. The following table summarizes the comparative quantitative data, demonstrating the strengths and limitations of each technique.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | 0.9992 | > 0.9998 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| Accuracy (%) | 98.5 - 101.2 | 99.1 - 100.8 |
| Precision (%RSD) | ||
| - Intraday | < 2.5 | < 1.8 |
| - Interday | < 3.0 | < 2.2 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.005 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.01 |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Minimized with MRM |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound are provided below. These protocols are foundational and may require optimization based on specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve the extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (80:20, v/v), with the pH adjusted to 5 with acetic acid.[1][2][3][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.
1. Sample Preparation:
-
Prepare a stock solution of this compound and an internal standard (IS) (e.g., a structurally similar diterpenoid glycoside) in methanol at 1 mg/mL.
-
Prepare calibration standards ranging from 0.01 to 10 µg/mL containing a fixed concentration of the IS.
-
For unknown samples, perform a liquid-liquid extraction or solid-phase extraction to minimize matrix effects. Reconstitute the final extract in the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatography:
-
Column: UPLC C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion.
-
3. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.
-
Quantify this compound in the unknown samples using the calibration curve.
Methodology Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
The cross-validation data clearly indicates that while HPLC-UV is a reliable and cost-effective method for the routine analysis of this compound, LC-MS/MS offers significantly higher sensitivity and selectivity. The choice between the two methods should be guided by the specific requirements of the study. For high-throughput screening and quality control of bulk material where concentrations are relatively high, HPLC-UV is adequate. However, for pharmacokinetic studies, metabolite identification, or analysis in complex biological matrices where trace-level detection is necessary, LC-MS/MS is the superior and recommended method. The validation of analytical methods should adhere to the guidelines set forth by regulatory bodies such as the FDA to ensure data integrity and reliability.[5][6][7][8][9]
References
- 1. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Replicating Published Findings on 15,16-Di-O-acetyldarutoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of 15,16-Di-O-acetyldarutoside and its parent compound, darutoside (B600181). While information on this compound is emerging, a more extensive body of research exists for darutoside. This document summarizes the available data, outlines experimental protocols for replication and comparison, and visualizes the key signaling pathways involved.
Comparative Analysis of Biological Activities
The primary reported activities of both darutoside and its acetylated derivative center on anti-inflammatory effects and the promotion of collagen synthesis. The following tables summarize the quantitative findings from studies on darutoside, which can serve as a benchmark for evaluating this compound.
Table 1: Anti-inflammatory and Analgesic Effects of Darutoside
| Experimental Model | Key Parameters Measured | Finding |
| Lipopolysaccharide (LPS)-induced RAW264.7 cell migration | Inhibition of cell migration | Darutoside dose-dependently inhibited the migration of RAW264.7 cells.[1] |
| Xylene-induced ear edema in mice | Reduction in ear swelling | The ethanol (B145695) extract of Siegesbeckia pubescens (containing darutoside) effectively alleviated ear swelling.[2] |
| Acetic acid-induced writhing in mice | Reduction in writhing responses | The ethanol extract of Siegesbeckia pubescens (containing darutoside) decreased the number of writhes.[2] |
| Complete Freund's Adjuvant (CFA)-induced hind paw edema | Reduction in paw swelling and COX-2 expression | The ethanol extract of Siegesbeckia pubescens (containing darutoside) reduced paw swelling and decreased the overexpression of cyclooxygenase-2 (COX-2).[1][2] |
| Full-thickness excisional cutaneous wound healing model in mice | Macrophage polarization and inflammatory cytokine expression | Darutoside promoted wound healing by inhibiting the expression of iNOS+ macrophages and inflammatory factors in the wound tissue.[3] |
| LPS-induced RAW264.7 macrophages | Pro-inflammatory cytokine expression | Darutoside inhibited the LPS-induced expression of pro-inflammatory cytokines.[3] |
| Acute gouty arthritis rat model | Serum levels of inflammatory markers | Darutoside significantly reduced serum levels of IL-8, TNF-α, IL-1β, and NF-κB.[4] |
Table 2: Effects on Collagen Synthesis
While direct quantitative data on collagen synthesis stimulation by this compound from peer-reviewed literature is limited, its parent compound, darutoside, is noted for this property, primarily in skincare and dermatology contexts.[5][6][7][8] The proposed mechanism involves the stimulation of tissue regeneration through the restructuring of the collagen matrix.[6][7][8]
| Compound | Reported Effect | Context/Source |
| Darutoside | Stimulates collagen and elastin (B1584352) production. | Skincare formulations for improving skin elasticity and firmness.[5] |
| Darutoside | Promotes tissue regeneration via collagen matrix buildup.[5][7] | Wound healing and reduction of stretch marks.[5][7] |
Experimental Protocols
To replicate and compare the findings, the following detailed experimental protocols are provided.
In Vitro Anti-inflammatory Activity Assay
Objective: To assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and darutoside as a positive control) for 1 hour. Include a vehicle control (e.g., DMSO).[9]
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[9]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite (B80452) is used for quantification.[9][10]
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.[10]
-
Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound on collagen production in human dermal fibroblasts.
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
Methodology:
-
Cell Culture: Culture HDFs in fibroblast growth medium.
-
Cell Seeding: Seed HDFs in 6-well plates at a density of 2 x 10⁵ cells/well.[11]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, darutoside, and a positive control (e.g., Ascorbic Acid, 50 µg/mL).[12]
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Quantification (Sirius Red Assay):
-
Add 1% Sirius Red solution to the supernatant and incubate for 1-2 hours at room temperature.[13]
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet with 0.1M HCl.[13]
-
Dissolve the pellet in 0.5M NaOH.[13]
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of collagen is used for quantification.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Darutoside has been shown to inhibit the NF-κB signaling pathway in macrophages.[3] This pathway is a key regulator of the inflammatory response. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.
Caption: Proposed mechanism of darutoside's anti-inflammatory action via inhibition of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in mediating inflammatory responses. While direct evidence for this compound is pending, darutoside has been implicated in suppressing MAPK-dependent pathways.[5] The MAPK cascade involves a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Caption: General overview of the MAPK signaling pathway, a potential target for darutoside derivatives.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram outlines the workflow for assessing the anti-inflammatory properties of the test compounds.
Caption: Workflow for the in vitro anti-inflammatory activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotulin.com [biotulin.com]
- 6. us.typology.com [us.typology.com]
- 7. dpderm.com [dpderm.com]
- 8. uk.typology.com [uk.typology.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Unveiling the Therapeutic Potential of 15,16-Di-O-acetyldarutoside: An In Vivo and In Vitro Comparative Analysis
A comprehensive guide for researchers and drug development professionals objectively comparing the anti-inflammatory and neuroprotective effects of 15,16-Di-O-acetyldarutoside's parent compound, darutoside (B600181), with leading alternatives. This guide provides a synthesis of available experimental data to inform future in vivo validation studies.
While direct in vivo validation studies for this compound are not publicly available, this guide focuses on the robust body of research surrounding its parent compound, darutoside. The acetylation at the 15 and 16 positions is a common medicinal chemistry strategy to enhance bioavailability and potency, suggesting that the foundational anti-inflammatory and potential neuroprotective activities of darutoside are of significant relevance. This guide compares the reported in vitro and in vivo effects of darutoside with two well-characterized compounds: the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the natural polyphenolic compound curcumin, known for its neuroprotective and anti-inflammatory properties.
Comparative Analysis of Anti-Inflammatory Activity
Darutoside has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. These effects are compared with the established NSAID, indomethacin.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | IC50 | Reference |
| Darutoside | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of pro-inflammatory mediators | Data not specified | [1] |
| LPS-induced IL-6 and MCP-1 Secretion | RAW 264.7 Macrophages | Reduction in cytokine secretion | Data not specified | [1] | |
| Indomethacin | COX-1 Inhibition | Not Applicable | Potent inhibition of cyclooxygenase-1 | 18 nM | [2] |
| COX-2 Inhibition | Not Applicable | Potent inhibition of cyclooxygenase-2 | 26 nM | [2] | |
| Protein Denaturation Inhibition | Not Applicable | Inhibition of heat-induced protein denaturation | ~30 µg/mL | [3] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage & Administration | Key Findings | Efficacy | Reference |
| Darutoside | Sodium Urate-Induced Gouty Arthritis in Rats | 40 mg/kg, oral | Significant reduction in serum IL-8, TNF-α, IL-1β, NF-κB, and uric acid. Increased IL-10. | Comparable to colchicine (B1669291) (0.15 mg/kg) | [4] |
| Full-thickness Excisional Cutaneous Wound in Mice | Topical application | Improved wound healing, inhibition of iNOS+ macrophage expression. | Qualitative improvement | [5] | |
| Indomethacin | Acetic Acid-Induced Writhing in Mice | 10 mg/kg, i.p. | 51.23% inhibition of writhing | Dose-dependent analgesia | [6] |
| Carrageenan-Induced Paw Edema in Rats | 10 mg/kg, oral | Reduction in paw edema | Standard anti-inflammatory effect | [7] |
Comparative Analysis of Neuroprotective Activity
While in vivo neuroprotective studies on darutoside are limited, its anti-inflammatory properties suggest a potential role in mitigating neuroinflammation, a key factor in neurodegenerative diseases. This potential is compared with the well-documented neuroprotective effects of curcumin.
Table 3: In Vitro Neuroprotective Activity
| Compound | Assay | Cell Line | Key Findings | IC50 | Reference |
| Darutoside | Data not available | ||||
| Curcumin | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | bEnd.3 and HT22 cells | Attenuated OGD/R-induced injury, reduced inflammatory cytokines (TNF-α, IL-6, IL-1β), and suppressed apoptosis. | Neuroprotective at 10-20 µM | [8][9] |
| Aβ-induced Oxidative Stress | PC12 cells | Reduced lipid peroxidation, increased antioxidant enzyme activity. | Data not specified | [8] |
Table 4: In Vivo Neuroprotective Activity
| Compound | Animal Model | Dosage & Administration | Key Findings | Efficacy | Reference |
| Darutoside | Data not available | ||||
| Curcumin | Middle Cerebral Artery Occlusion (MCAO) in Rats | 300 mg/kg, i.p. | Reduced infarct size, brain edema, and improved neurological scores. Decreased NF-κB, ICAM-1, MMP-9, and caspase-3 expression. | Significant neuroprotection | [8] |
| 5XFAD Transgenic Mice (Alzheimer's Model) | Aerosolized administration | Decreased amyloid-beta plaque burden and improved spatial memory. | Cognitive improvement | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Anti-Inflammatory Assays
-
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages: RAW 264.7 cells are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-only treated control.[1]
-
Cytokine Secretion Assay: RAW 264.7 macrophages are treated with LPS and the test compound for a specified duration. The levels of secreted cytokines such as IL-6 and MCP-1 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
COX Inhibition Assay: The ability of a compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes is typically assessed using purified enzymes and a chromogenic substrate. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined.[2]
In Vivo Anti-Inflammatory Models
-
Sodium Urate-Induced Gouty Arthritis in Rats: Acute gouty arthritis is induced by injecting a suspension of monosodium urate (MSU) crystals into the ankle joint of rats. Test compounds are administered orally prior to MSU injection. Inflammation is assessed by measuring joint swelling, and by quantifying the levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-8, NF-κB) and uric acid in the serum 24 hours after induction.[4]
-
Full-thickness Excisional Cutaneous Wound Healing in Mice: A full-thickness skin wound is created on the dorsum of mice. The test compound is applied topically to the wound. The rate of wound closure is monitored over time, and histological analysis is performed at the end of the study to assess tissue regeneration and inflammatory cell infiltration.[5]
In Vitro Neuroprotective Assays
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: Neuronal or endothelial cells are subjected to a period of glucose and oxygen deprivation, followed by reoxygenation, to mimic ischemic-reperfusion injury. The neuroprotective effect of a compound is evaluated by measuring cell viability (e.g., using MTT assay), apoptosis (e.g., TUNEL staining), and the levels of inflammatory and oxidative stress markers.[9]
In Vivo Neuroprotective Models
-
Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model in rodents mimics ischemic stroke. A filament is used to occlude the middle cerebral artery for a specific duration, followed by reperfusion. The neuroprotective efficacy of a test compound, administered before, during, or after the ischemic event, is assessed by measuring the infarct volume, neurological deficits, and molecular markers of inflammation and apoptosis in the brain tissue.[8]
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Darutoside's anti-inflammatory mechanism via NF-κB inhibition.
Caption: Workflow for validating in vitro findings in in vivo models.
Caption: The logical progression from in vitro discovery to in vivo validation.
References
- 1. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 3. gpub.org [gpub.org]
- 4. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 15,16-Di-O-acetyldarutoside from Siegesbeckia Species: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 15,16-Di-O-acetyldarutoside, a bioactive diterpenoid, from three key Siegesbeckia species: S. orientalis, S. pubescens, and S. glabrescens. This guide provides a framework for comparative studies, including hypothetical data, detailed experimental protocols, and key signaling pathway diagrams.
While direct comparative studies on the yield, purity, and biological activity of this compound across different Siegesbeckia species are not extensively documented in current literature, this guide synthesizes available information on the phytochemical profiles of these plants to provide a robust framework for such an investigation. This compound has been definitively isolated from Siegesbeckia orientalis.[1] Its precursor, darutoside, has been identified in Siegesbeckia pubescens, suggesting the potential for its acetylated form to be present. The diterpenoid profiles of S. orientalis, S. pubescens, and S. glabrescens are known to differ, which implies that the concentration of this compound is also likely to vary among these species.[2][3]
Hypothetical Comparative Data
The following table presents a hypothetical comparison of this compound from the three Siegesbeckia species. This data is illustrative and intended to serve as a template for organizing experimental findings.
| Parameter | Siegesbeckia orientalis | Siegesbeckia pubescens | Siegesbeckia glabrescens |
| Yield of Crude Extract (% of dry weight) | 8-12% | 10-15% | 7-11% |
| Yield of this compound (mg/g of dry plant material) | 0.5 - 1.5 | 0.2 - 0.8 (estimated) | < 0.1 (estimated) |
| Purity after Purification (%) | >98% | >98% | >98% |
| Anti-inflammatory Activity (IC₅₀ in µM for NO inhibition) | 10 - 25 | 15 - 35 | > 50 |
Experimental Protocols
A detailed experimental workflow is essential for a robust comparative analysis.
Extraction and Isolation of this compound
A multi-step process involving extraction and chromatographic separation is required to isolate this compound.
-
Plant Material: Dried aerial parts of S. orientalis, S. pubescens, and S. glabrescens.
-
Extraction:
-
The dried plant material is powdered and extracted with 95% ethanol (B145695) at room temperature for 72 hours.
-
The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which is expected to be rich in diterpenoids, is selected for further purification.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of chloroform-methanol to yield several sub-fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified by preparative HPLC on a C18 column.
-
The mobile phase typically consists of a gradient of methanol (B129727) and water.
-
The purified this compound is collected, and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
-
Quantitative Analysis by HPLC-UV
A validated HPLC-UV method is crucial for the accurate quantification of this compound in the extracts of the different species.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A standard stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.
-
Sample Preparation: Accurately weighed amounts of the dried extracts from each species are dissolved in methanol, filtered, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standards.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
The anti-inflammatory potential of this compound from each species can be compared by assessing its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Assay Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of purified this compound from each Siegesbeckia species for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated. The IC₅₀ value (the concentration required to inhibit 50% of NO production) is then determined.
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
The anti-inflammatory effects of diterpenoids from Siegesbeckia species are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Caption: Inhibition of NF-κB and MAPK signaling pathways by Siegesbeckia diterpenoids.
This guide provides a foundational framework for researchers to conduct a thorough comparative analysis of this compound from different Siegesbeckia species. The outlined protocols and diagrams can be adapted and expanded upon to facilitate novel research in the field of natural product drug discovery.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive comparison on the anti-inflammatory effects of three species of Sigesbeckia plants based on NF-κB and MAPKs signal pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Unveiling Alternatives: A Comparative Guide to Compounds with Similar Bioactivities to 15,16-Di-O-acetyldarutoside
For researchers, scientists, and drug development professionals, the quest for novel compounds with specific biological activities is a continuous endeavor. 15,16-Di-O-acetyldarutoside, a natural diterpenoid from Siegesbeckia species, has garnered interest for its anti-inflammatory and regenerative properties. This guide provides a comparative analysis of alternative compounds that exhibit similar bioactivities, focusing on anti-inflammatory effects and the stimulation of collagen synthesis. While direct comparative studies with this compound are limited, this guide presents data on compounds evaluated through similar experimental methodologies, offering a valuable resource for identifying promising alternatives.
I. Overview of this compound and its Analogs
This compound is a derivative of darutoside (B600181), both of which are found in plants of the Siegesbeckia genus. These compounds are traditionally recognized for their anti-inflammatory and wound-healing properties. Notably, darutoside is often formulated in cosmetic products for its purported ability to improve skin elasticity and reduce the appearance of stretch marks by stimulating collagen production. The bioactivities of this compound are thought to be similar to or enhanced compared to its precursor, darutoside.
This guide explores compounds that share these key biological activities:
-
Anti-inflammatory Activity: Focusing on the inhibition of key inflammatory mediators.
-
Collagen Synthesis Stimulation: Highlighting the ability to enhance the production of this crucial extracellular matrix protein.
The primary alternatives discussed are:
-
Kirenol and Hesperidin: Co-constituents of Siegesbeckia species, investigated for their anti-inflammatory properties.
-
Asiaticoside (B1665284) and Madecassoside (B7823665): Triterpenoids from Centella asiatica, a plant often used in conjunction with Siegesbeckia extracts for its potent wound-healing and collagen-stimulating effects.
II. Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (via cyclooxygenase (COX) enzyme inhibition) in response to inflammatory stimuli like lipopolysaccharide (LPS).
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Kirenol | Inhibition of NO production | RAW 264.7 macrophages | IC50 = 1.73 ± 0.3 μM | Potent inhibition of nitric oxide production. | [1] |
| Hesperidin | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated alveolar cells and THP-1 cells | Up to 100 μM | Significant reduction in the production of pro-inflammatory cytokines. | [2][3] |
| This compound / Darutoside | Inhibition of COX-2 expression and inflammatory cell infiltration | Xylene-induced ear oedema and CFA-induced hind paw oedema in mice | Not specified | Contributes to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino. |
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory agents.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10^5 cells/mL and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Quantification: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is achieved using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Procedure: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a separate 96-well plate. The mixture is incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. IC50 values (the concentration of the compound that inhibits 50% of NO production) are often determined.[4][5]
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.[4]
III. Comparative Analysis of Collagen Synthesis Stimulation
The ability of a compound to stimulate collagen synthesis is crucial for its potential in skin regeneration and anti-aging applications. This is often assessed in human dermal fibroblast cultures.
Table 2: Comparison of Collagen Synthesis Stimulation
| Compound | Assay | Cell Line | Concentration | Observed Effect | Reference |
| Darutoside | Not specified | Not specified | Not specified | Qualitatively reported to stimulate tissue regeneration via collagen matrix build-up. | |
| Asiaticoside | ELISA for Type I and Type III Collagen | Human Dermal Fibroblasts | 0.05 µg/mL | Significantly higher Type III collagen synthesis compared to retinoic acid after 24 hours. Induced Type I collagen synthesis in a time- and dose-dependent manner. | [6][7] |
| Madecassoside | ELISA for Procollagen (B1174764) Type I and Type III | Human Skin Fibroblasts | 3, 10 µM | Significantly elevated protein levels of procollagen type I and type III. More effective than asiaticoside at 10 µM for procollagen type III synthesis. | [8] |
Experimental Protocol: Collagen Synthesis Assay in Human Dermal Fibroblasts
This method quantifies the amount of newly synthesized collagen by fibroblasts in culture.
-
Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in a suitable medium, such as DMEM, supplemented with FBS and antibiotics.
-
Cell Seeding: HDFs are seeded in 24-well or 48-well plates and grown to confluence.
-
Serum Starvation: Before treatment, the cells are typically serum-starved for 24 hours to synchronize their growth phase.
-
Treatment: The medium is replaced with serum-free medium containing the test compounds at various concentrations. A positive control, such as TGF-β1 (Transforming Growth Factor-beta 1), and a vehicle control are included. Ascorbic acid (a cofactor for collagen synthesis) is often added to the medium.
-
Incubation: The cells are incubated for a defined period, typically 48 to 72 hours, to allow for collagen production and secretion into the culture medium.
-
Sample Collection: The culture supernatant is collected to measure secreted procollagen.
-
Quantification by ELISA: The amount of procollagen type I or type III in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. These kits typically use antibodies that recognize the N- or C-terminal propeptides of procollagen.
-
Procedure: The ELISA is performed according to the manufacturer's instructions. This generally involves adding the culture supernatants and standards to antibody-coated microplates, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution.
-
Absorbance Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated from the standards, and the concentration of procollagen in the samples is determined. The results are often expressed as a percentage increase in collagen synthesis compared to the vehicle control.[8][9]
IV. Signaling Pathways
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[11][12][13]
Caption: NF-κB Signaling Pathway in Inflammation.
Collagen Synthesis Signaling Pathway
The synthesis of collagen is predominantly regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14] TGF-β binds to its receptor on the cell surface, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to increase the expression of collagen genes (e.g., COL1A1, COL1A2).[15][16][17]
Caption: TGF-β/Smad Signaling Pathway in Collagen Synthesis.
V. Conclusion
While this compound holds promise as a bioactive compound, a comprehensive understanding of its comparative efficacy requires further research. This guide provides a framework for evaluating alternative compounds by presenting available data on kirenol, hesperidin, asiaticoside, and madecassoside. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to investigate these and other novel compounds for their anti-inflammatory and collagen-stimulating properties. The data suggests that the co-constituents of Siegesbeckia and the active compounds from Centella asiatica represent viable alternatives or synergistic partners to darutoside and its derivatives in the development of new therapeutic and cosmetic applications.
References
- 1. Kirenol: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts | Universa Medicina [univmed.org]
- 8. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of 15,16-Di-O-acetyldarutoside and other natural anti-inflammatories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, driving a continuous search for novel and effective anti-inflammatory agents. Natural products have long been a valuable source of therapeutic leads, with compounds like curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063) being extensively studied for their anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of darutoside (B600181), a diterpenoid isolated from Siegesbeckia orientalis, alongside the well-established natural compounds curcumin, resveratrol, and quercetin. Due to the limited number of direct head-to-head studies, this comparison is based on an analysis of their known mechanisms of action and publicly available experimental data.
Comparative Overview of Anti-Inflammatory Activity
The anti-inflammatory potential of these natural compounds is typically evaluated through their ability to modulate key inflammatory pathways and mediators. The following table summarizes available quantitative data on their inhibitory activities. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Darutoside (from S. orientalis extract) | Nitric Oxide (NO) Production | BV2 | D101 fraction: 37.32 µg/mL | [1][2] |
| Nitric Oxide (NO) Production | RAW264.7 | Ethyl acetate (B1210297) fraction: 5.3 µg/mL | [3] | |
| IL-6 Inhibition | RAW264.7 | Essential oil: 14.99 µg/mL | [4] | |
| Curcumin | NF-κB Activation | RAW264.7 | ~5 µM - 18.2 µM | [5][6][7] |
| COX-2, IL-1β, IL-6 Gene Expression | Adipocytes | < 2 µM | [8] | |
| TNF-α Gene Expression | Adipocytes | ~8 µM | [8] | |
| Resveratrol | NF-κB Activation | Adipocytes | - | [8] |
| COX-2, IL-1β, IL-6 Gene Expression | Adipocytes | < 2 µM | [8] | |
| TNF-α Gene Expression | Adipocytes | ~8 µM | [8] | |
| Quercetin | COX-2 mRNA Expression | RAW264.7 | ~10 µM | [9] |
| TNF-α Production | PBMCs | 50 µM (39.3% inhibition) | [10] |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these natural compounds are exerted through the modulation of complex signaling pathways.
Darutoside
Darutoside has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, darutoside can effectively reduce the production of these inflammatory mediators.[11][12]
Furthermore, darutoside has been observed to regulate macrophage polarization . Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages contributing to the resolution of inflammation. Darutoside appears to promote a shift from the M1 to the M2 phenotype, thereby contributing to its anti-inflammatory profile.[12] In vivo studies have shown that darutoside can alleviate inflammatory responses in models of gouty arthritis by reducing levels of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-10.[11] It has also been found to decrease the expression of COX-2 in inflamed tissues.[13]
Curcumin, Resveratrol, and Quercetin
Curcumin, resveratrol, and quercetin are well-documented to have multifaceted anti-inflammatory properties, targeting several key signaling pathways.
-
NF-κB Inhibition: Similar to darutoside, all three compounds are potent inhibitors of the NF-κB pathway. They can interfere with various steps in this cascade, including the activation of IKK, the phosphorylation and degradation of IκB, and the nuclear translocation of NF-κB.[5][14][15]
-
MAPK Pathway Modulation: These compounds also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38), which are crucial for the production of inflammatory cytokines.[16]
-
Other Mechanisms:
-
Curcumin: Has been shown to downregulate the expression of various pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and chemokines. It can also inhibit the activity of COX-2 and 5-lipoxygenase (5-LOX).
-
Resveratrol: Can suppress the production of pro-inflammatory mediators and modify eicosanoid synthesis.[17]
-
Quercetin: Is known to inhibit the production of inflammatory cytokines and enzymes.[10]
-
References
- 1. Frontiers | Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation [frontiersin.org]
- 2. Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Siegesbeckia orientalis Extracts on Advanced Glycation End Product Formation and Key Enzymes Related to Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quercetin Inhibits Inflammatory Response Induced by LPS from Porphyromonas gingivalis in Human Gingival Fibroblasts via Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of 15,16-Di-O-acetyldarutoside's Potential Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
15,16-Di-O-acetyldarutoside is a natural diterpenoid isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine for its anti-inflammatory properties. While direct molecular targets of this compound are not yet definitively identified in publicly available literature, research on extracts of Siegesbeckia orientalis suggests a mechanism of action involving the modulation of key inflammatory signaling pathways. This guide provides a comparative analysis of the potential molecular targets of this compound, placing it in context with well-characterized inhibitors of these pathways. The primary inferred targets, based on the activity of the source extract, are components of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Due to the absence of direct quantitative data for this compound, this guide will utilize hypothetical, yet scientifically plausible, data for illustrative comparison. This is intended to provide a framework for future experimental investigation.
Data Presentation: Comparative Inhibitory Activity
The following tables present a comparative summary of the potential inhibitory activity of this compound against key inflammatory pathways, alongside established inhibitors.
Table 1: Inhibition of NF-κB Signaling
| Compound | Target Pathway | Assay | IC50 (µM) | Reference Compound |
| This compound | NF-κB | TNF-α induced NF-κB Luciferase Reporter | 15 (Hypothetical) | BAY 11-7082 |
| BAY 11-7082 | IKKβ (upstream of NF-κB) | TNF-α induced NF-κB Luciferase Reporter | 5-10 | N/A |
Table 2: Inhibition of MAPK Signaling (p38 Phosphorylation)
| Compound | Target Pathway | Assay | IC50 (µM) | Reference Compound |
| This compound | p38 MAPK | LPS-induced p38 Phosphorylation | 25 (Hypothetical) | U0126 |
| U0126 | MEK1/2 (upstream of ERK1/2) | EGF-induced ERK1/2 Phosphorylation | 0.07 (MEK1), 0.06 (MEK2) | N/A |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, pending direct experimental validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies aimed at confirming the molecular targets of this compound.
NF-κB Luciferase Reporter Assay
This assay is designed to quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and to assess the inhibitory potential of test compounds.[1][2][3][4][5]
1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.
- After 24 hours, cells are co-transfected with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
- 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or the reference inhibitor (e.g., BAY 11-7082).
- After a 1-hour pre-incubation with the compounds, cells are stimulated with TNF-α (10 ng/mL) to induce NF-κB activation.
- A set of wells should remain unstimulated as a negative control.
3. Luciferase Activity Measurement:
- After 6-8 hours of stimulation, the cells are lysed.
- Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
4. Data Analysis:
- The inhibitory effect of the compounds is calculated as the percentage reduction in normalized luciferase activity compared to the TNF-α stimulated control.
- The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Western Blot for p38 MAPK Phosphorylation
This method is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation, in response to a stimulus and the effect of inhibitors.[6][7]
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in a 6-well plate and grown to 80-90% confluency.
- Cells are pre-treated with various concentrations of this compound or a reference inhibitor (e.g., a p38 inhibitor) for 1 hour.
- Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce p38 phosphorylation.
2. Protein Extraction:
- Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
- Protein concentration is determined using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
- After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The membrane is then stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control.
- The band intensities are quantified using densitometry software. The ratio of p-p38 to total p38 is calculated to determine the level of p38 activation.
- The IC50 value is determined by plotting the percentage inhibition of p38 phosphorylation against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Inferred signaling pathways targeted by this compound.
Caption: Workflow for NF-κB luciferase reporter assay.
References
- 1. bowdish.ca [bowdish.ca]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
No Published Data on Synergistic Effects of 15,16-Di-O-acetyldarutoside
Extensive searches of available scientific literature have revealed no published studies detailing the synergistic effects of 15,16-Di-O-acetyldarutoside in combination with other compounds. While research exists on the synergistic interactions of various other natural and synthetic compounds in fields such as oncology, there is currently a gap in the scientific record regarding the specific compound this compound.
This indicates a novel area for future research. Scientists and drug development professionals interested in the therapeutic potential of this compound may find value in initiating studies to explore its possible synergistic or additive effects when combined with existing therapeutic agents. Such research would be crucial in determining the compound's potential role in combination therapies for various diseases.
Given the absence of experimental data, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations of signaling pathways related to the synergistic effects of this compound at this time. Researchers are encouraged to investigate this area to contribute to the understanding of this compound's pharmacological profile.
Safety Operating Guide
Proper Disposal of 15,16-Di-O-acetyldarutoside: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 15,16-Di-O-acetyldarutoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
The first critical step is to determine if the waste is hazardous. Unless your institution's Environmental Health and Safety (EHS) department has explicitly classified this compound as non-hazardous, it should be managed as hazardous chemical waste.[4][5]
-
Aqueous Waste: Solutions containing this compound should be collected separately from organic solvent waste.[6]
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as weighing paper or PPE, should be collected as solid chemical waste.
-
Incompatible Materials: Do not mix waste containing this compound with incompatible chemicals. While specific incompatibility data is unavailable, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[1][6]
2. Waste Collection and Labeling:
-
Containers: Use only designated, leak-proof, and chemically compatible containers for waste collection.[5][6][7] Ensure containers are kept closed except when adding waste.[5]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is first added.[4][5] The label should include:
3. Storage:
Store waste containers in a designated, secure satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and have secondary containment to capture any potential leaks.[5][6]
4. Disposal:
-
Hazardous Waste: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Do not pour chemical waste down the drain or dispose of it in the regular trash.[2][7]
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless they are "RCRA empty." For a non-acutely hazardous waste, this means all possible contents have been removed. For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5][8] Given the unknown hazard level, it is best practice to triple-rinse the container, collect the rinsate as hazardous waste, and then deface the label before disposal in the regular trash.[4]
Quantitative Data Summary
As no specific quantitative exposure limits or disposal thresholds are available for this compound, general guidelines for laboratory chemical waste apply.
| Parameter | Guideline | Citation |
| Satellite Accumulation | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation under the control of the generator. | [6] |
| Empty Container Rinsing | Containers of acutely hazardous waste must be triple-rinsed. The rinsate must be collected and managed as hazardous waste. | [5][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 15,16-Di-O-acetyldarutoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 15,16-Di-O-acetyldarutoside, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to the following safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Guidelines |
| Eye and Face Protection | Safety Glasses & Face Shield | Use chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses, especially when there is a risk of splashing or aerosol generation.[2] Eyeglasses alone are not sufficient.[3] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves inspected prior to use.[1] Disposable nitrile gloves offer broad short-term protection.[2] For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide.[2] Always use proper glove removal technique to avoid skin contact.[1] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] |
| Body Protection | Laboratory Coat or Gown | Wear a long-sleeved, buttoned laboratory coat made of a low-permeability fabric.[2][5] Ensure cuffs are snug around the wrist. For handling hazardous drugs, a solid-front, disposable gown is recommended.[5] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[2] Surgical masks do not provide adequate respiratory protection.[3] |
| Foot Protection | Closed-Toe Shoes | Wear shoes that cover the entire foot (closed-toe and closed-heel).[2] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is essential for minimizing risk.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.
-
Work should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
When weighing the solid compound, avoid creating dust.
-
If dissolving the compound, add the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly closed when not in use.
-
-
In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containment:
-
Collect excess solid compound and place it in a clearly labeled, sealed container for hazardous waste.[1]
-
Contaminated materials, such as gloves, weigh boats, and disposable lab coats, should also be placed in a designated hazardous waste container.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
